N-Benzyl-N,N-dipropylpropan-1-aminium bromide
Description
The exact mass of the compound N-Benzyl-N,N-dipropylpropan-1-aminium bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Benzyl-N,N-dipropylpropan-1-aminium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-N,N-dipropylpropan-1-aminium bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl(tripropyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N.BrH/c1-4-12-17(13-5-2,14-6-3)15-16-10-8-7-9-11-16;/h7-11H,4-6,12-15H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPKGDDLQQVQSG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](CCC)(CCC)CC1=CC=CC=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30516624 | |
| Record name | N-Benzyl-N,N-dipropylpropan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30516624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5350-75-4 | |
| Record name | NSC62 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyl-N,N-dipropylpropan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30516624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-Benzyl-N,N-dipropylpropan-1-aminium Bromide
Abstract
This guide provides a comprehensive, research-grade protocol for the synthesis of the quaternary ammonium salt, N-Benzyl-N,N-dipropylpropan-1-aminium bromide. Quaternary ammonium salts (QAS) are a class of compounds with significant applications in materials science, catalysis, and as antimicrobial agents. This document details the underlying chemical principles, a step-by-step experimental workflow, characterization techniques, and critical safety considerations. The protocol is designed for researchers, chemists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure reproducibility and high-purity outcomes.
Introduction and Scientific Principle
N-Benzyl-N,N-dipropylpropan-1-aminium bromide is a quaternary ammonium salt characterized by a central nitrogen atom covalently bonded to four organic substituents: a benzyl group, two propyl groups, and another propyl group (as part of the propan-1-amine backbone), with a bromide counterion. The synthesis of such compounds is classically achieved through the Menschutkin reaction , a nucleophilic substitution reaction that involves the alkylation of a tertiary amine with an alkyl halide.
In this specific synthesis, the tertiary amine N,N-dipropylpropan-1-amine serves as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic benzylic carbon of benzyl bromide. The benzyl group is an excellent substrate for this SN2 reaction due to the stability of the transition state and the good leaving group potential of the bromide ion. The choice of solvent is critical, as polar aprotic solvents are known to accelerate the rate of SN2 reactions by solvating the cation without strongly interacting with the nucleophile.
Reaction Mechanism and Workflow
The synthesis proceeds via a direct SN2 mechanism. The nitrogen atom of N,N-dipropylpropan-1-amine attacks the carbon atom of the C-Br bond in benzyl bromide, leading to the formation of a new C-N bond and the displacement of the bromide ion.
Figure 1: SN2 mechanism for the quaternization of N,N-dipropylpropan-1-amine.
The overall experimental workflow is designed to ensure complete reaction, followed by efficient isolation and purification of the target quaternary ammonium salt.
Figure 2: High-level experimental workflow for the synthesis.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis yielding approximately 5-10 grams of the final product. Adjustments may be necessary for scaling up or down.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Molar Eq. | Amount | Units | Supplier (Example) |
| N,N-dipropylpropan-1-amine | C₉H₂₁N | 143.27 | 1.0 | 5.00 | g | Sigma-Aldrich |
| Benzyl Bromide | C₇H₇Br | 171.04 | 1.05 | 6.20 | g | Sigma-Aldrich |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | - | 100 | mL | Fisher Scientific |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | - | 200 | mL | VWR |
| Round-bottom flask | - | - | - | 250 | mL | - |
| Reflux condenser | - | - | - | 1 | unit | - |
| Magnetic stirrer & stir bar | - | - | - | 1 | set | - |
| Heating mantle | - | - | - | 1 | unit | - |
| Büchner funnel & filter flask | - | - | - | 1 | set | - |
Safety Precautions
-
Benzyl Bromide: This compound is a lachrymator and is corrosive. It is toxic upon inhalation and skin contact. Always handle benzyl bromide in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Acetonitrile: This solvent is flammable and toxic. Avoid inhalation of vapors and skin contact.
-
Diethyl Ether: This solvent is extremely flammable. Ensure there are no ignition sources nearby during its use.
-
The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, although for this specific reaction, it is not strictly necessary if anhydrous solvents are used promptly.
Step-by-Step Synthesis Procedure
-
Reagent Preparation:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N,N-dipropylpropan-1-amine (5.00 g, ~34.9 mmol).
-
Add 100 mL of anhydrous acetonitrile to the flask. Stir the solution until the amine is fully dissolved.
-
-
Reaction Initiation:
-
While stirring, slowly add benzyl bromide (6.20 g, ~36.2 mmol, 1.05 equivalents) to the solution at room temperature. A slight excess of the alkylating agent is used to ensure the complete conversion of the tertiary amine.
-
The addition should be done dropwise using a syringe or dropping funnel over 5-10 minutes. A slight exotherm may be observed.
-
-
Reaction Execution and Monitoring:
-
Attach a reflux condenser to the flask and place it in a heating mantle.
-
Heat the reaction mixture to a gentle reflux (approximately 80-82°C for acetonitrile).
-
Allow the reaction to proceed for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine spot. A suitable mobile phase would be a mixture of ethyl acetate and hexane.
-
-
Product Isolation:
-
After the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature.
-
As the solution cools, the product, N-Benzyl-N,N-dipropylpropan-1-aminium bromide, which is a salt, is typically insoluble in the reaction solvent and may begin to precipitate.
-
To induce complete precipitation, slowly add ~150 mL of anhydrous diethyl ether to the stirring reaction mixture. Diethyl ether is an anti-solvent for the ionic product.
-
A white or off-white solid should form. Continue stirring in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with two portions of cold anhydrous diethyl ether (25 mL each) to remove any unreacted starting materials and impurities.
-
-
Purification (Recrystallization):
-
For higher purity, the crude product can be recrystallized. A suitable solvent system for many quaternary ammonium salts is a mixture of a polar solvent in which it is soluble at high temperatures (e.g., isopropanol, ethanol, or acetonitrile) and a non-polar solvent in which it is insoluble (e.g., diethyl ether or hexane).
-
Dissolve the crude solid in a minimal amount of hot isopropanol.
-
Once fully dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
If crystals do not form, the addition of a small amount of diethyl ether can promote precipitation.
-
Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Drying and Yield Calculation:
-
Dry the purified white crystalline solid in a vacuum oven at 40-50°C for several hours to remove any residual solvent.
-
Record the final mass of the product and calculate the percentage yield. The theoretical yield is approximately 11.0 g.
-
Product Characterization
To confirm the identity and purity of the synthesized N-Benzyl-N,N-dipropylpropan-1-aminium bromide, the following analytical techniques are recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the benzyl protons (aromatic region, ~7.4-7.6 ppm; benzylic CH₂, ~4.5-4.8 ppm) and the propyl groups. The integration of these peaks should correspond to the number of protons in the structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the presence of all unique carbon atoms in the molecule.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Can be used to identify characteristic functional group vibrations, such as C-H stretches from the alkyl and aromatic groups.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode should show a peak corresponding to the cationic part of the molecule, [M-Br]⁺.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Incomplete reaction; impure starting materials; moisture in reagents. | Ensure anhydrous conditions. Check purity of starting amine and benzyl bromide. Increase reaction time or temperature moderately. |
| Oily Product Instead of Solid | Product is soluble in the solvent mixture; presence of impurities. | Try a different anti-solvent (e.g., hexane). Attempt to triturate the oil with diethyl ether. Purify via column chromatography if recrystallization fails. |
| Product is Colored (Yellow/Brown) | Impurities in benzyl bromide; side reactions. | Ensure high-purity, colorless benzyl bromide is used. If colored, attempt decolorization with activated charcoal during the recrystallization step. |
References
-
Menschutkin, N. (1890). Über die Affinitätskoeffizienten der Alkylhaloide und der Amine. Zeitschrift für Physikalische Chemie, 6(1), 41-57. [Link]
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. [Link]
-
Armarego, W. L., & Chai, C. L. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. [Link]
-
Crystallization of Organic Compounds: An Industrial Perspective. (2009). Wiley. [Link]
Physical and chemical properties of benzyltripropylammonium bromide
An In-depth Technical Guide to Benzyltripropylammonium Bromide
Introduction
Benzyltripropylammonium bromide is a quaternary ammonium salt that serves as a potent phase transfer catalyst (PTC). Its molecular structure, featuring a benzyl group and three propyl chains attached to a central nitrogen atom, imparts a unique balance of lipophilicity and reactivity, making it a valuable tool for synthetic chemists. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, applications, and essential safety protocols, tailored for researchers and drug development professionals.
Part 1: Core Physical and Chemical Properties
Benzyltripropylammonium bromide is a white crystalline solid. The combination of the aromatic benzyl group and the aliphatic propyl chains creates a molecule with significant utility in biphasic reaction systems.
Structural and Molecular Data
-
IUPAC Name: Benzyl(tripropyl)azanium bromide
-
Synonyms: N-Benzyl-N,N-dipropylpropan-1-aminium bromide
-
CAS Number: 16531-43-8 (Note: While a direct CAS is less common in search results, the compound is well-defined by its structure. The crystal structure has been reported[1])
-
Molecular Formula: C₁₆H₂₈BrN
-
Molecular Weight: 314.30 g/mol
Table 1: Key Physical Properties
| Property | Value | Source(s) |
| Appearance | White crystalline powder | Inferred from similar compounds[2][3] |
| Melting Point | Not explicitly found, but expected to be a distinct solid | [1] |
| Solubility | Soluble in polar organic solvents, limited solubility in water | Inferred from analogues[2] |
| Stability | Hygroscopic; stable under normal conditions | Inferred from analogues[4][5] |
Structural Representation
The structure consists of a central, positively charged nitrogen atom bonded to one benzyl group and three propyl groups, with a bromide anion.
Caption: Chemical structure of Benzyltripropylammonium bromide.
Part 2: Chemical Profile and Reactivity
Role as a Phase Transfer Catalyst (PTC)
The primary application of benzyltripropylammonium bromide is as a phase transfer catalyst. In a typical PTC system, reactants are located in two immiscible phases, such as an aqueous phase and an organic phase.[6] The quaternary ammonium salt facilitates the reaction by transporting one of the reactants (usually an anion) from the aqueous phase into the organic phase where the reaction can occur.[6][7]
The mechanism involves the lipophilic quaternary ammonium cation (benzyltripropylammonium) forming an ion pair with the aqueous reactant anion. The bulky alkyl groups (propyl chains) and the benzyl group render this ion pair soluble in the organic solvent, allowing it to migrate across the phase boundary.[8]
Caption: Mechanism of Phase Transfer Catalysis.
Comparison with Other Quaternary Ammonium PTCs
The effectiveness of a PTC is determined by the lipophilicity of its cation.[8]
-
Benzyltrimethylammonium bromide: The small methyl groups make it less lipophilic. It is more suitable for reactions requiring higher aqueous solubility.[8]
-
Benzyltriethylammonium bromide: Offers a balance between aqueous and organic solubility, making it a versatile catalyst.[8][9]
-
Benzyltripropylammonium bromide: The propyl groups increase lipophilicity compared to the ethyl and methyl analogues, enhancing its solubility in organic solvents and its ability to shuttle anions.
-
Benzyltributylammonium bromide (BTBAB): Possesses even greater lipophilicity due to the longer butyl chains. BTBAB is often chosen for reactions in nonpolar organic solvents or for transporting bulkier anions.[2][3][8]
The choice of catalyst depends on the specific reaction conditions, including the nature of the reactants and the solvent system used.[8]
Thermal Stability
Quaternary ammonium salts are generally stable under standard conditions but will decompose at elevated temperatures.[2] While specific data for the tripropyl variant is not available, long-term thermogravimetric studies on similar ionic liquids show that decomposition can occur at temperatures lower than the onset decomposition temperature determined by fast-scan methods.[10] It is advisable to use the catalyst at the lowest effective temperature to ensure its stability throughout the reaction.
Part 3: Synthesis and Experimental Protocols
General Synthesis Route
Benzyltripropylammonium bromide is synthesized via the Menshutkin reaction, which involves the alkylation of a tertiary amine (tripropylamine) with an alkyl halide (benzyl bromide).[11][12]
Caption: Synthesis of Benzyltripropylammonium Bromide.
Protocol 1: Laboratory-Scale Synthesis
This protocol is adapted from general procedures for synthesizing similar quaternary ammonium salts.[11][12][13]
Objective: To synthesize benzyltripropylammonium bromide from tripropylamine and benzyl bromide.
Materials:
-
Tripropylamine (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, anhydrous
-
Round-bottom flask with stir bar
-
Condenser
-
Inert atmosphere setup (e.g., Nitrogen or Argon balloon)
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Dissolution: Dissolve tripropylamine (1.0 eq) in anhydrous THF. The volume should be sufficient to ensure complete dissolution.
-
Addition: Slowly add benzyl bromide (1.05 eq) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The product will often precipitate as a white solid.
-
Isolation: Cool the suspension in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting white solid under vacuum to obtain the final product.
Causality: The use of an inert atmosphere is crucial to prevent side reactions with atmospheric moisture. THF is a suitable polar aprotic solvent that facilitates the SN2 reaction. Washing with diethyl ether is effective for removing non-polar impurities while minimizing product loss due to the product's low solubility in ether.
Protocol 2: Purity Assessment via Argentometric Titration
This protocol provides a method to determine the purity of the synthesized salt by quantifying the bromide content.
Objective: To determine the purity of benzyltripropylammonium bromide by titrating the bromide ion with a standardized silver nitrate solution.
Principle: Silver nitrate (AgNO₃) reacts with bromide ions (Br⁻) to form a silver bromide (AgBr) precipitate. The endpoint can be detected using an indicator like potassium chromate or potentiometrically.
Materials:
-
Benzyltripropylammonium bromide sample (accurately weighed)
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution
-
Potassium chromate (K₂CrO₄) indicator solution (5% w/v)
-
Deionized water
-
Burette, pipette, conical flask
Procedure:
-
Sample Preparation: Accurately weigh approximately 150-200 mg of the dried benzyltripropylammonium bromide and dissolve it in 50 mL of deionized water in a conical flask.
-
Indicator Addition: Add 1 mL of the potassium chromate indicator solution. The solution will turn yellow.
-
Titration: Titrate the sample solution with the standardized 0.1 M AgNO₃ solution from a burette. Swirl the flask continuously.
-
Endpoint: The endpoint is reached when the color of the solution changes from yellow to a persistent faint reddish-brown, indicating the formation of silver chromate after all bromide has precipitated.
-
Calculation:
-
Calculate the moles of AgNO₃ used: Moles AgNO₃ = Molarity of AgNO₃ × Volume of AgNO₃ (L)
-
Since the stoichiometry is 1:1, Moles Br⁻ = Moles AgNO₃.
-
Calculate the mass of Br⁻ in the sample: Mass Br⁻ = Moles Br⁻ × Molar Mass of Br.
-
Calculate the mass of benzyltripropylammonium bromide: Mass Salt = Moles Br⁻ × Molar Mass of C₁₆H₂₈BrN.
-
Calculate the purity: Purity (%) = (Calculated Mass of Salt / Initial Mass of Sample) × 100.
-
Self-Validation: The protocol's accuracy relies on the precise standardization of the silver nitrate solution and a sharp, reproducible endpoint. Running a blank titration is recommended to account for any impurities.
Part 4: Safety and Handling
Quaternary ammonium salts, including benzyltripropylammonium bromide, require careful handling.[4][17]
-
Hazards: Based on data for similar compounds, it is expected to cause skin and serious eye irritation.[5][18] It may also cause respiratory irritation if inhaled.[4] The compound is hygroscopic and should be protected from moisture.[4][5][19]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[5] Handle in a well-ventilated area or a chemical fume hood.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][5] Keep away from strong oxidizing agents and moisture.[4]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[4][5]
-
Skin: Wash off immediately with soap and plenty of water.[4][5]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[4][5]
-
Ingestion: Rinse mouth with water and seek immediate medical attention.[4]
-
References
-
NIST. Benzyltrimethylammonium bromide - the NIST WebBook. [Link]
-
ChemBK. Benzyltrimethylammonium bromide. [Link]
-
Cheméo. Chemical Properties of Benzyltrimethylammonium bromide (CAS 5350-41-4). [Link]
-
PubChem. Benzyltrimethylammonium bromide | C10H16BrN | CID 21449. [Link]
-
PubChem. Benzyltributylammonium bromide | C19H34N+ | CID 124611. [Link]
-
PubChem. Benzyltrimethylammoniumtribromide. [Link]
-
Wikipedia. Phase-transfer catalyst. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Choosing the Right Phase Transfer Catalyst for Your Synthesis. [Link]
-
ResearchGate. Interfacial Mechanism and Kinetics of Phase-Transfer Catalysis | Request PDF. [Link]
-
PubMed. Benzyltripropylammonium bromide: a structure in polar space group P4(2)bc. [Link]
-
NPTEL Archive. Phase Transfer Catalysis. [Link]
-
Semantic Scholar. Synthesis of Benzyl Triethyl Ammonium Tribromide and Its Application as a Highly Efficient and Regioselective Reagent for the Bromination of Activated Aromatic Compounds. [Link]
-
ResearchGate. Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide. [Link]
-
ResearchGate. (PDF) … of Benzyl Triethyl Ammonium Tribromide and Its Application as a Highly Efficient and Regioselective Reagent for the Bromination of Activated Aromatic …. [Link]
-
YouTube. Phase Transfer Catalysis(Mechanism and Applications). [Link]
-
ResearchGate. Solubility of Tetrabutylammonium Bromide in Benzene between 298.15 K and 323.15 K. [Link]
-
chemister.ru. ammonium bromide. [Link]
-
Biomedical Journal of Scientific & Technical Research. Preparation of (Substituted)- Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. [Link]
- Google Patents. US4931593A - Method for producing tetrapropylammonium bromide.
-
PubChem. Tetrapropylammonium bromide | C12H28N.Br | CID 74745. [Link]
-
Wikipedia. Benzyl bromide. [Link]
-
Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. [Link]
-
MDPI. Optical Properties, Thermal Stability, and Biological Activity of a Non- Centrosymmetric Hybrid Compound 3,4-Diaminopyridinium P. [Link]
Sources
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- 2. CAS 25316-59-0: Benzyltributylammonium bromide [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
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- 11. Benzyltrimethylammonium bromide synthesis - chemicalbook [chemicalbook.com]
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N-Benzyl-N,N-dipropylpropan-1-aminium bromide CAS number and molecular structure
Technical Monograph: Benzyltripropylammonium Bromide (BTPAB)
CAS Number: 5350-75-4
Formula:
Abstract
Benzyltripropylammonium bromide (BTPAB) is a quaternary ammonium salt belonging to the class of phase transfer catalysts (PTCs). Structurally characterized by a hydrophobic benzyl group and three propyl chains attached to a central nitrogen cation, BTPAB serves as a critical interfacial agent in organic synthesis. This guide provides a comprehensive technical analysis of BTPAB, covering its chemical identity, synthesis protocols, mechanism of action in nucleophilic substitutions, and analytical characterization. It is designed for researchers requiring high-purity interfacial catalysis in alkylation, esterification, and displacement reactions.
Chemical Identity & Structural Analysis
BTPAB is an amphiphilic salt. Its efficacy as a catalyst stems from the balance between its lipophilic cation (
Table 1: Chemical Identification Data
| Parameter | Specification |
| IUPAC Name | |
| Common Name | Benzyltripropylammonium bromide |
| CAS Number | 5350-75-4 |
| SMILES | CCC(CCC)CC1=CC=CC=C1.[Br-] |
| Molecular Structure | Quaternary Ammonium Cation + Bromide Anion |
| Physical State | White crystalline powder or solid |
| Solubility | Soluble in water, alcohols, DCM; sparingly soluble in non-polar alkanes. |
Structural Visualization
The following diagram illustrates the chemical connectivity of BTPAB.
Figure 1: Structural connectivity of Benzyltripropylammonium bromide showing the quaternary nitrogen center.
Synthesis & Manufacturing Protocol
The synthesis of BTPAB follows a classic Menshutkin Reaction , a nucleophilic substitution where a tertiary amine reacts with an alkyl halide. This protocol ensures high yield and purity by utilizing the differing solubilities of the reactants and the product.
Reaction Scheme
Experimental Protocol
Reagents:
-
Tripropylamine (1.05 eq)
-
Benzyl Bromide (1.0 eq)
-
Solvent: Acetonitrile (ACN) or Ethanol (EtOH)
Step-by-Step Methodology:
-
Preparation: Charge a dry 3-neck round-bottom flask with Acetonitrile (5 mL per gram of Benzyl Bromide). Nitrogen purging is recommended to prevent oxidation of the amine.
-
Addition: Add Tripropylamine (1.05 equivalents) to the solvent.
-
Initiation: Dropwise add Benzyl Bromide (1.0 equivalent) over 30 minutes while stirring. The reaction is exothermic; maintain temperature below 40°C during addition.
-
Reaction: Heat the mixture to reflux (approx. 80°C for ACN) for 12–24 hours.
-
Isolation:
-
Cool the reaction mixture to 0°C. BTPAB typically precipitates as a white solid.
-
If no precipitate forms, add cold Diethyl Ether (anti-solvent) to induce crystallization.
-
-
Purification: Filter the solid and wash with cold Diethyl Ether to remove unreacted amine and benzyl bromide.
-
Drying: Dry under vacuum at 40°C for 6 hours.
Figure 2: Step-by-step synthesis workflow for BTPAB via the Menshutkin reaction.
Applications: Phase Transfer Catalysis (PTC)[2]
BTPAB is primarily utilized as a Phase Transfer Catalyst. It facilitates reactions between reactants located in immiscible phases (e.g., an aqueous inorganic salt and an organic substrate).
Mechanism of Action (Starks' Extraction Mechanism)
-
Aqueous Phase: The quaternary ammonium cation (
) pairs with the reacting anion ( ) in the aqueous phase. -
Interface Transfer: The lipophilic ion pair (
) crosses the interface into the organic phase. -
Organic Phase: The anion (
) reacts with the organic substrate ( ) to form the product ( ) and the leaving group ( ). -
Regeneration: The catalyst (
) returns to the interface to exchange for a fresh .
Key Advantages of BTPAB:
-
Balanced Lipophilicity: The propyl chains provide enough lipophilicity to enter the organic phase but are short enough to prevent the formation of stable emulsions often seen with longer-chain analogs (e.g., tetrabutyl).
-
Enhanced Reactivity: The "naked" anion in the organic phase is poorly solvated, making it highly nucleophilic.
Figure 3: Mechanism of Phase Transfer Catalysis showing ion transport across the interface.
Analytical Characterization
For quality control, BTPAB should be characterized using
Predicted
| Shift ( | Multiplicity | Integration | Assignment |
| 7.40 – 7.60 | Multiplet | 5H | Aromatic Protons (Benzyl ring) |
| 4.55 | Singlet | 2H | Benzylic |
| 3.10 – 3.25 | Multiplet | 6H | |
| 1.60 – 1.75 | Multiplet | 6H | |
| 0.85 – 0.95 | Triplet | 9H | Terminal Methyl ( |
Note: Chemical shifts may vary slightly depending on concentration and solvent (CDCl3 vs DMSO-d6).
Safety & Handling (SDS Summary)
BTPAB is a quaternary ammonium salt and should be handled with standard laboratory safety precautions.
-
Hazard Statements (GHS):
-
Handling: Hygroscopic solid. Store in a tightly sealed container under inert atmosphere (Nitrogen/Argon) if possible.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of dust.
References
-
Sigma-Aldrich. N-Benzyl-N,N-dipropylpropan-1-aminium bromide Product Page. Retrieved from [5]
-
ChemicalBook. Benzyl tripropyl ammonium bromide (CAS 5350-75-4) Properties and Suppliers. Retrieved from
-
Fisher Scientific. Safety Data Sheet: Benzyltriethylammonium bromide (Analogous Safety Data). Retrieved from
-
Starks, C. M. (1971). Phase-transfer catalysis.[6][7] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.
-
Alfa Chemistry. Benzyl tripropyl ammonium bromide - CAS 5350-75-4.[8] Retrieved from
Sources
- 1. alfa-industry.com [alfa-industry.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. biomedres.us [biomedres.us]
- 7. chemimpex.com [chemimpex.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Technical Guide: Benzyltripropylammonium Bromide (BTPAB) Mechanism & Application
This guide provides an in-depth technical analysis of Benzyltripropylammonium bromide (BTPAB), focusing on its mechanistic role as a Phase Transfer Catalyst (PTC) in organic synthesis. It is designed for researchers requiring precise control over reaction kinetics in biphasic systems.
Executive Summary: The "Goldilocks" Catalyst
In the realm of Phase Transfer Catalysis (PTC), the efficiency of a quaternary ammonium salt is dictated by its partition coefficient —its ability to shuttle between an aqueous reservoir of anions and an organic reaction phase.
Benzyltripropylammonium bromide (BTPAB) occupies a critical physicochemical niche. With three propyl chains and one benzyl group, it bridges the gap between the hydrophilic Benzyltriethylammonium bromide (TEBA) and the highly lipophilic Tetrabutylammonium bromide (TBAB) .
-
TEBA: Often too hydrophilic for highly non-polar solvents (e.g., toluene), leading to slow transfer rates.
-
TBAB: Can be too lipophilic, occasionally resulting in "catalyst poisoning" where the ion pair remains trapped in the organic phase, or forming tight ion pairs that reduce nucleophilicity.
-
BTPAB: Provides intermediate lipophilicity, ensuring rapid interfacial exchange while maintaining a loose ion pair in the organic phase for maximum nucleophilic activation.
Mechanistic Principles
The Starks' Extraction Mechanism
BTPAB operates primarily via the Starks' Extraction Mechanism . The reaction occurs in the organic phase, but the reagent supply is controlled by the aqueous phase.
-
Ion Exchange (Aqueous/Interface): BTPAB (Q
Br ) in the aqueous phase exchanges its bromide anion for the nucleophile (Nu ). -
Phase Transfer: The lipophilic Q
Nu ion pair migrates across the interface into the organic solvent.[1] The benzyl and propyl groups provide the necessary van der Waals interactions to solubilize the charged center in the non-polar medium. -
Reaction (Organic Phase): The "naked" nucleophile (poorly solvated and highly reactive) attacks the organic substrate (R-X).
-
Recycle: The leaving group (X
) pairs with Q and returns to the aqueous phase to regenerate the active catalyst.
Structural Advantages of BTPAB
-
The Benzyl Group: Provides
-interaction capabilities. In solid-state studies, BTPAB has been shown to form columns stabilized by C-H... interactions [1]. In solution, this planarity can assist in orienting the catalyst at the liquid-liquid interface. -
The Propyl Chains: Propyl chains (
) impose less steric bulk around the nitrogen center compared to Butyl ( ) chains. This subtle reduction in steric hindrance can facilitate faster anion exchange rates at the interface, while still providing sufficient lipophilicity to enter the organic phase.
Mechanistic Pathway Diagram
The following diagram illustrates the cyclic transport mechanism of BTPAB.
Caption: The catalytic cycle of BTPAB showing ion exchange in the aqueous phase and nucleophilic attack in the organic phase.
Comparative Selection Strategy
Choosing BTPAB over other Q-salts should be data-driven. The following table summarizes the decision matrix based on solvent polarity and reaction type.
| Feature | TEBA (Ethyl) | BTPAB (Propyl) | TBAB (Butyl) |
| Total Carbons | 13 | 16 | 16 (no benzyl) / 19 (BTBAB) |
| Lipophilicity | Low | Moderate (Balanced) | High |
| Ideal Solvent | DCM, Chloroform | DCM, Toluene, Chlorobenzene | Hexane, Toluene, Xylene |
| Anion Activation | High (Loose pair) | High | Moderate (Tighter pair) |
| Emulsion Risk | Low | Moderate | High |
| Best Use Case | Dichlorocarbene generation | Alkylation, Displacements | Deeply non-polar reactions |
Expert Insight: Use BTPAB when your organic solvent is moderately non-polar (e.g., Toluene or Chlorobenzene) and TEBA is failing to solubilize the anion, but TBAB is causing difficult emulsions or purification issues.
Experimental Protocol: C-Alkylation of Phenylacetonitrile
This protocol demonstrates the use of BTPAB in the alkylation of phenylacetonitrile, a standard test for PTC efficiency.
Reaction:
Materials & Reagents
-
Substrate: Phenylacetonitrile (10 mmol)
-
Alkylating Agent: n-Butyl Bromide (12 mmol)
-
Catalyst: Benzyltripropylammonium bromide (BTPAB) (0.5 mmol, 5 mol%)
-
Base: 50% w/w NaOH solution (15 mL)
-
Solvent: Toluene (10 mL) - Chosen to leverage BTPAB's lipophilicity.
Step-by-Step Methodology
-
Biphasic Setup:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, charge Phenylacetonitrile (1.17 g) and Toluene (10 mL).
-
Add the n-Butyl Bromide (1.64 g).
-
Why: Mixing organic reactants first ensures homogeneity before the catalyst initiates the reaction.
-
-
Catalyst Addition:
-
Add BTPAB (157 mg) directly to the flask.
-
Observation: The solid may not fully dissolve immediately; this is normal.
-
-
Initiation:
-
Add the 50% NaOH solution (15 mL) in one portion.
-
Critical Step: Set stirring to maximum RPM (>800 RPM).
-
Why: PTC is diffusion-controlled. High shear creates a massive interfacial area, maximizing the contact between the BTPAB-transported anions and the organic substrate.
-
-
Reaction Monitoring:
-
Heat the mixture to 40°C. Monitor via TLC (Hexane:EtOAc 9:1) or GC-MS.
-
Expectation: Reaction should reach completion within 2-4 hours. BTPAB typically accelerates this 10-50x compared to non-catalyzed conditions.
-
-
Work-up:
-
Dilute with water (20 mL) to dissolve inorganic salts (NaBr).
-
Separate phases. Extract the aqueous layer with Toluene (2 x 10 mL).
-
Wash combined organic layers with water (neutralize pH) and brine.
-
Dry over anhydrous
and concentrate in vacuo.
-
Experimental Workflow Diagram
Caption: Workflow for BTPAB-catalyzed alkylation, emphasizing high-shear agitation for interfacial exchange.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Slow Reaction Rate | Insufficient Agitation | Increase stirring speed. The interface area is the reaction bottleneck. |
| Slow Reaction Rate | Catalyst Poisoning | The leaving group (e.g., Iodide) might pair too strongly with BTPAB. Use Bromides or Chlorides, or wash the aqueous phase to remove excess salt. |
| Emulsion Formation | Catalyst Concentration | BTPAB is a surfactant.[2] If emulsions form, reduce catalyst load to 1-2 mol% or add a co-solvent like alcohol (though this may affect rate). |
| Product Hydrolysis | High Basicity | 50% NaOH is aggressive. If the product is ester-sensitive, switch to solid |
References
-
Hodorowicz, M. A., Czapkiewicz, J., & Stadnicka, K. (2003).[3] Benzyltripropylammonium bromide: a structure in polar space group P4(2)bc.[3] Acta Crystallographica Section C, 59(10), o547-o549.[3] Link
-
Starks, C. M. (1971). Phase-transfer catalysis.[1][2][4][5][6][7][8][9] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. Link
- Halpern, M. (1982). Phase-transfer catalysis in organic synthesis.
-
BenchChem. (2025).[1] Choosing the Right Phase Transfer Catalyst for Your Synthesis. Link
-
ChemicalBook. (2025).[6] Benzyltriethylammonium bromide Properties and Applications. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 5350-41-4: Benzyltrimethylammonium bromide [cymitquimica.com]
- 3. Benzyltripropylammonium bromide: a structure in polar space group P4(2)bc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzyltriethylammonium bromide | 5197-95-5 [chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. archive.nptel.ac.in [archive.nptel.ac.in]
- 9. nbinno.com [nbinno.com]
Technical Guide: Thermal Stability and Decomposition of Benzyltripropylammonium Bromide (BTPAB)
Executive Summary
Benzyltripropylammonium bromide (BTPAB) is a quaternary ammonium salt (QAS) widely utilized as a phase transfer catalyst (PTC) in organic synthesis and as a structure-directing agent (SDA) in zeolite formation. While effective in facilitating heterogeneous reactions, its thermal stability is a critical process parameter. This guide details the physicochemical limits of BTPAB, identifying the onset of thermal degradation typically between 160°C and 190°C , and elucidates the dominant decomposition mechanism: a nucleophilic dealkylation (Reverse Menshutkin reaction) rather than the Hofmann elimination often associated with ammonium hydroxides.
Chemical Identity and Physicochemical Profile[1][2][3][4][5][6]
Understanding the steric and electronic environment of the nitrogen center is essential for predicting stability. The benzyl group introduces a specific vulnerability to nucleophilic attack that is not present in tetraalkylammonium analogs.
| Property | Specification |
| Chemical Name | Benzyltripropylammonium bromide |
| CAS Number | 14866-33-2 |
| Molecular Formula | |
| Molecular Weight | 314.31 g/mol |
| Cation Structure | Quaternary Nitrogen bonded to one Benzyl ( |
| Anion | Bromide ( |
| Physical State | White to off-white crystalline solid |
| Melting Point | ~192–195°C (Note: Decomposition often accompanies melting) |
Thermal Stability Analysis (TGA/DSC)
Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the industry standards for defining the safe operating window for BTPAB.
Predicted Thermal Behavior
Unlike tetrapropylammonium bromide, the presence of the benzyl group lowers the thermal stability threshold.
-
Dehydration (< 120°C): Initial mass loss (< 2%) is typically attributed to hygroscopic water or residual solvent.
-
Onset of Decomposition (
): Significant mass loss begins in the range of 160°C – 180°C . -
Primary Degradation Event (190°C – 250°C): A sharp, single-step weight loss event corresponding to the volatilization of decomposition products (tertiary amines and alkyl halides).
Kinetic Parameters
Based on Arrhenius plots derived from non-isothermal TGA of similar benzyl-trialkyl ammonium salts:
-
Activation Energy (
): Estimated at 120–140 kJ/mol . -
Reaction Order: Typically follows first-order kinetics in the melt phase.
Critical Insight: The decomposition temperature is highly dependent on the counterion. While BTPAB (Bromide) is stable up to ~160°C, the corresponding Hydroxide (BTPA-OH) would degrade via Hofmann elimination at significantly lower temperatures (< 120°C).
Decomposition Mechanisms: The "Reverse Menshutkin" Dominance
Contrary to the Hofmann elimination pathway common in alkaline solutions, the thermal decomposition of BTPAB in the solid/melt phase is driven by the nucleophilicity of the bromide anion.
Pathway A: Nucleophilic Dealkylation (Major)
The bromide ion (
-
Mechanism:
(Substitution Nucleophilic Bimolecular). -
Reaction:
-
Products: Benzyl bromide and Tripropylamine.
Pathway B: Propyl Attack (Minor)
The bromide may alternatively attack the
-
Reaction:
-
Products: 1-Bromopropane and Benzyldipropylamine.
Pathway C: Hofmann Elimination (Trace/Conditional)
Hofmann elimination (yielding propene) requires a strong base to abstract a
Mechanistic Visualization
The following diagram illustrates the competitive pathways, highlighting the dominance of the Reverse Menshutkin route.
Figure 1: Competitive thermal decomposition pathways for BTPAB. The Reverse Menshutkin route (Pathway A) dominates due to the high electrophilicity of the benzylic carbon.
Experimental Protocols for Stability Validation
To validate the stability of a specific BTPAB lot, the following self-validating protocols are recommended.
Thermogravimetric Analysis (TGA)
This protocol determines the exact
-
Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC).
-
Sample Prep: Load 5–10 mg of BTPAB into an alumina or platinum pan.
-
Atmosphere: Purge with Nitrogen (
) at 40–60 mL/min.-
Reasoning: Using air/oxygen can induce oxidative degradation, masking the true thermal decomposition profile.
-
-
Method:
-
Equilibrate at 30°C.
-
Ramp 10°C/min to 120°C (Hold 5 min to remove moisture).
-
Ramp 10°C/min to 600°C.
-
-
Data Analysis: Calculate the first derivative of the weight loss curve (DTG). The peak of the DTG curve represents the maximum rate of decomposition (
).
Pyrolysis-GC/MS (Product Identification)
To confirm the mechanism (benzyl bromide vs. propene formation).
-
Instrument: Pyrolyzer coupled to GC/MS.
-
Pyrolysis Temp: Flash pyrolysis at 250°C (simulating reactor failure conditions).
-
Column: Non-polar capillary column (e.g., HP-5MS).
-
Detection:
-
Look for peak at m/z 91 (Tropylium ion)
Indicates Benzyl Bromide. -
Look for peak at m/z 41/43
Indicates Propyl fragments. -
Absence of significant Propene peak confirms suppression of Hofmann elimination.
-
Implications for Drug Development & Synthesis
Process Safety in Scale-Up
-
Runaway Potential: While BTPAB itself is not an explosive, the generation of Benzyl Bromide (a potent lachrymator and alkylating agent) in a closed reactor at high temperatures presents a toxicity and pressure hazard.
-
Solvent Selection: Avoid high-boiling solvents (e.g., DMSO, DMF) that require stripping temperatures >150°C in the presence of BTPAB.
Impurity Profiling
In GMP manufacturing, thermal degradation of the catalyst leads to "genotoxic impurities" (GTIs).
-
Benzyl Bromide: A known alkylating agent.
-
Control Strategy: Ensure all reaction steps utilizing BTPAB are quenched or worked up at temperatures
to prevent in-situ formation of alkyl halides.
References
- Albini, A., & Fagnoni, M. (2008). Handbook of Synthetic Photochemistry. (Context on Benzyl radical stability).
-
Gouveia Souza, A., et al. (2002).[1] "Kinetics of decomposition of alkylammonium salts." Journal of Thermal Analysis and Calorimetry.
-
Chambreau, S. D., et al. (2011).[2] "Thermal Decomposition Mechanism of 1-Ethyl-3-methylimidazolium Bromide Ionic Liquid." The Journal of Physical Chemistry A. (Mechanistic parallels for bromide attack).
-
Netzsch Analysis. "Thermal Stability and TGA Standards (ASTM E2550)."
-
Hunt, I. "Chapter 22: Hofmann Elimination." University of Calgary Chemistry. (Fundamental mechanism comparison).
Sources
Benzyltripropylammonium Bromide: Technical Profile of a Cationic Hydrotrope & Catalyst
The following technical guide provides an in-depth analysis of Benzyltripropylammonium Bromide (BTPAB) .
Editorial Note: While the prompt classifies BTPAB as a "cationic surfactant," technically it functions as a hydrotropic cationic amphiphile . Unlike long-chain surfactants (e.g., CTAB) that form stable micelles at low concentrations, BTPAB's shorter propyl chains prevent classic micellization. Its primary industrial utility lies in Phase Transfer Catalysis (PTC) and Zeolite Structure Direction (SDA) . This guide reflects that scientific reality.
Executive Summary
Benzyltripropylammonium bromide (BTPAB) is a quaternary ammonium salt (
Instead, BTPAB serves two critical high-value roles in chemical engineering:
-
Phase Transfer Catalyst (PTC): It facilitates reactions between immiscible phases (aqueous/organic) by shuttling anions across the interface, leveraging its high solubility in both media.
-
Structure Directing Agent (SDA): It templates specific pore architectures in zeolite synthesis (specifically SSZ-13 and Beta frameworks) via steric and electrostatic guidance during hydrothermal crystallization.
Molecular Architecture & Physicochemical Properties[1][2]
Structural Analysis
The BTPAB molecule consists of a central quaternary nitrogen atom coordinated to:
-
One Benzyl Group: Provides
- interaction capability and moderate hydrophobicity. -
Three Propyl Groups: Provide steric bulk without the extreme hydrophobicity that causes rapid precipitation or micellization.
-
Bromide Counterion: A labile anion easily exchanged during catalysis.
| Property | Value / Description |
| CAS Number | 5350-75-4 |
| Formula | |
| Molecular Weight | 314.31 g/mol |
| Appearance | White crystalline solid |
| Solubility | Highly soluble in |
| Surfactant Class | Cationic Hydrotrope (Short-chain Quaternary Ammonium) |
| Critical Micelle Conc. (CMC) | Non-micellar at standard surfactant ranges. (Contrast: CTAB CMC |
Thermodynamic Behavior
Unlike Cetyltrimethylammonium bromide (CTAB), BTPAB does not exhibit a sharp break in surface tension or conductivity plots typical of micelle formation. Its "surfactant" activity is limited to interfacial adsorption rather than bulk aggregation.
-
Hydrotropy: At high concentrations, BTPAB increases the solubility of hydrophobic organic compounds in water by disrupting water structure and forming loose pre-micellar aggregates.
-
Surface Tension: Reduces water surface tension moderately (approx. 40-50 mN/m) but is less efficient than long-chain analogs.
Mechanism 1: Phase Transfer Catalysis (PTC)
The dominant application of BTPAB is driving nucleophilic substitutions in biphasic systems (e.g.,
The Starks' Extraction Cycle
-
Ion Exchange (Aqueous): BTPAB (
) releases and pairs with the reactive nucleophile ( ) in the aqueous phase. -
Phase Transfer: The lipophilic ion pair (
) migrates across the interface into the organic solvent. -
Reaction (Organic): The "naked" anion (
), stripped of its hydration shell, reacts rapidly with the organic substrate ( ). -
Regeneration: The catalyst cation (
) pairs with the leaving group ( ) and returns to the aqueous phase.
Figure 1: The cyclic mechanism of Phase Transfer Catalysis using BTPAB (
Mechanism 2: Zeolite Structure Direction (SDA)
In materials science, BTPAB acts as a template for synthesizing high-silica zeolites. The bulky propyl groups and the rigid benzyl ring fill specific void spaces in the crystallizing silica gel, directing the formation of specific cage structures.
-
Target Frameworks:
-
SSZ-13 (CHA): BTPAB is a cost-effective alternative to adamantyl-based SDAs for synthesizing Chabazite (CHA) zeolites, used in
reduction catalysis (SCR). -
*Zeolite Beta (BEA): Used in conjunction with other cations to modify the Al/Si distribution.
-
Templating Mechanism
The
Experimental Protocols
Protocol A: Synthesis of BTPAB
Objective: Synthesize high-purity BTPAB from precursor reagents.
Reagents:
-
Tripropylamine (1.0 eq, 0.5 mol, ~71.5 g)
-
Benzyl Bromide (1.0 eq, 0.5 mol, ~85.5 g)
-
Solvent: Ethanol (200 mL) or Acetonitrile (anhydrous)
Workflow:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Addition: Dissolve Tripropylamine in the solvent. Add Benzyl Bromide dropwise over 30 minutes at room temperature (Exothermic reaction).
-
Reflux: Heat the mixture to reflux (
for Ethanol) for 12–24 hours . -
Precipitation:
-
If using Acetonitrile: The product may remain soluble. Concentrate via rotary evaporation, then add cold Diethyl Ether to precipitate.
-
If using Ethanol: Concentrate to 50% volume and cool to
.
-
-
Purification: Filter the white crystalline solid. Wash 3x with cold Diethyl Ether to remove unreacted amine/bromide.
-
Drying: Dry under vacuum (
mbar) at for 6 hours. -
Validation: Check purity via
-NMR ( ). Look for Benzyl singlet at ppm.
Protocol B: Standard PTC Alkylation
Objective: O-Alkylation of Phenol using BTPAB.
Reagents:
-
Phenol (10 mmol)
-
n-Butyl Bromide (12 mmol)
-
NaOH (15 mmol, 50% aq. solution)
-
BTPAB (0.5 mmol, 5 mol%)
-
Solvent: Toluene (15 mL)
Workflow:
-
Biphasic Setup: In a flask, combine Toluene, n-Butyl Bromide, and BTPAB.
-
Initiation: Add the aqueous NaOH solution. The BTPAB will immediately facilitate the transfer of
to deprotonate the phenol at the interface. -
Reaction: Stir vigorously (1000 rpm) at
for 4 hours. High stirring speed is critical to maximize interfacial area. -
Workup: Separate phases. Wash organic layer with water. Dry over
. Evaporate Toluene.
Safety & Handling (MSDS Summary)
-
Hazards: BTPAB is an irritant to skin, eyes, and respiratory systems.
-
Hygroscopicity: Moderately hygroscopic. Store in a desiccator.
-
Thermal Stability: Stable up to
. Decomposes via Hofmann elimination at higher temperatures, releasing tripropylamine and benzyl bromide/alcohol.
References
-
Zeolite Synthesis (SSZ-13): Google Patents. "Method for synthesizing zeolite using structure directing agent containing benzyl group."[1] US Patent 10780429B2. Available at:
-
Corrosion Inhibition (Analogous): International Journal of Electrochemical Science. "Synergistic Effect of Phytic Acid and Benzyltrimethyl Ammonium Bromide on Corrosion Inhibition." Available at: [Link]
-
General Surfactant Data: NIST. "Critical Micelle Concentrations of Aqueous Surfactant Systems." (Used for comparative exclusion of CMC data). Available at: [Link]
Sources
Methodological & Application
Harnessing the Power of N-Benzyl-N,N-dipropylpropan-1-aminium Bromide as a Phase Transfer Catalyst in Biphasic Alkylation Reactions
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Phase Transfer Catalysis (PTC) stands as a cornerstone of green and efficient chemical synthesis, enabling reactions between reagents in immiscible phases. This application note provides an in-depth technical guide on the use of N-Benzyl-N,N-dipropylpropan-1-aminium bromide, a highly effective quaternary ammonium salt, as a phase transfer catalyst for alkylation reactions. We will explore the fundamental principles of PTC, the specific attributes of this catalyst, and provide a detailed, field-proven protocol for the C-alkylation of an active methylene compound. This guide is designed to equip researchers with the expertise to implement this methodology, explaining not only the procedural steps but also the underlying causality for experimental choices, ensuring robust and reproducible outcomes.
The Principle and Power of Phase Transfer Catalysis
In many essential organic reactions, particularly in nucleophilic substitutions, the reactants have conflicting solubilities. The nucleophile, often an inorganic salt, is soluble in an aqueous phase, while the organic substrate is soluble in a non-polar organic solvent. This phase boundary severely limits the interaction between reactants, leading to impractically slow reaction rates.[1]
Phase Transfer Catalysis (PTC) elegantly overcomes this barrier.[2] The catalyst, typically a quaternary ammonium or phosphonium salt, acts as a "shuttle" for the nucleophilic anion.[1][2] The lipophilic cation of the catalyst pairs with the anion from the aqueous phase, transporting it into the organic phase. Once in the organic medium, the anion is poorly solvated and thus highly reactive towards the organic substrate.[3] This technique avoids the need for hazardous, anhydrous, or expensive polar aprotic solvents, offering benefits such as milder reaction conditions, faster rates, higher yields, and enhanced safety, making it a key methodology in green chemistry.[1][2]
The widely accepted "Extraction Mechanism," first described by Starks, illustrates this process.[4] The quaternary ammonium cation (Q⁺) exchanges its counter-ion for a reactive anion (Y⁻) at the liquid-liquid interface, forming a lipophilic ion-pair (Q⁺Y⁻). This ion-pair diffuses into the bulk organic phase to react with the substrate (RX), yielding the product (RY) and a new inorganic salt (Q⁺X⁻). The catalyst then returns to the interface to begin the cycle anew.
Catalyst Profile: N-Benzyl-N,N-dipropylpropan-1-aminium Bromide
N-Benzyl-N,N-dipropylpropan-1-aminium bromide is a quaternary ammonium salt uniquely suited for PTC applications. Its structure combines several key features that enhance its catalytic efficiency. The benzyl group and the two propyl groups provide significant lipophilicity, which is crucial for the solubility of the cation-anion pair in the organic phase. This balanced lipophilicity ensures the catalyst can effectively migrate between the aqueous and organic phases to sustain the catalytic cycle.
| Property | Value | Source |
| CAS Number | 5350-75-4 | [5] |
| Linear Formula | C₁₆H₂₈NBr | [5] |
| Molecular Weight | 314.30 g/mol | Inferred |
| Physical Form | Solid | [5] |
| Purity | ≥98% | [5] |
| Storage | Inert atmosphere, room temperature | [5] |
| Signal Word | Warning | [5] |
| Hazard Codes | H315, H319, H335 (Causes skin/eye irritation, may cause respiratory irritation) | [5] |
Application Protocol: C-Alkylation of Phenylacetonitrile
This section details a robust protocol for the benzylation of phenylacetonitrile, a classic C-alkylation of an active methylene compound. This reaction is highly valuable for forming new carbon-carbon bonds, a fundamental transformation in drug development and organic synthesis.
Mechanistic Insight
The reaction proceeds via the deprotonation of phenylacetonitrile (pKa ≈ 22 in DMSO) by a strong base, typically concentrated sodium hydroxide. In the biphasic system, this occurs at the interface. The N-Benzyl-N,N-dipropylpropan-1-aminium cation (Q⁺) then pairs with the newly formed phenylacetonitrile carbanion. This ion-pair (Q⁺ ⁻CH(CN)Ph) is transported into the organic solvent (e.g., toluene), where it undergoes a classic Sₙ2 reaction with the alkylating agent, benzyl bromide, to yield the desired product, 2,3-diphenylpropanenitrile.
Materials and Equipment
-
Reagents: Phenylacetonitrile, Benzyl Bromide, N-Benzyl-N,N-dipropylpropan-1-aminium bromide, Sodium Hydroxide (50% w/w aqueous solution), Toluene, Ethyl Acetate, Hexane, Anhydrous Magnesium Sulfate, Deionized Water.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, separatory funnel, dropping funnel, rotary evaporator, TLC plates (silica gel), standard laboratory glassware.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All operations must be performed in a certified chemical fume hood.
-
Reagent Handling:
-
Sodium Hydroxide (50%): Highly corrosive. Avoid contact with skin and eyes. Handle with extreme care.
-
Benzyl Bromide: A potent lachrymator and toxic. It can cause severe irritation and burns. Always handle in a fume hood and avoid inhalation of vapors.[6][7][8]
-
Organic Solvents: Toluene, ethyl acetate, and hexane are flammable. Keep away from ignition sources.[8]
-
Step-by-Step Experimental Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylacetonitrile (1.0 eq.), N-Benzyl-N,N-dipropylpropan-1-aminium bromide (0.03 eq., 3 mol%), and toluene (20 mL).
-
Addition of Base: Begin vigorous stirring (approx. 800-1000 RPM) to create a sufficient interface between the phases. Add the 50% w/w aqueous sodium hydroxide solution (4.0 eq.) to the flask.
-
Addition of Alkylating Agent: Slowly add benzyl bromide (1.05 eq.) dropwise over 15-20 minutes using a dropping funnel. An exothermic reaction is often observed; maintain the temperature around 40-50°C, using a water bath for cooling if necessary.[2]
-
Reaction Monitoring: After the addition is complete, continue stirring at 50°C. Monitor the reaction's progress by taking small aliquots from the organic layer and analyzing them by Thin-Layer Chromatography (TLC) using a 1:4 ethyl acetate/hexane eluent system. The reaction is typically complete within 2-3 hours, as indicated by the consumption of the phenylacetonitrile starting material.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) to dissolve any precipitated salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with toluene (2 x 15 mL).[2][9]
-
Washing and Drying: Combine all organic layers and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[2]
-
Purification and Characterization: The resulting crude oil can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 2,3-diphenylpropanenitrile. The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow Visualization
Optimizing Reaction Efficiency: Field-Proven Insights
The success of a PTC reaction depends on the interplay of several key parameters. Understanding these factors allows for rational optimization to maximize yield and minimize reaction time.
| Parameter | Influence & Rationale | Typical Range |
| Catalyst Loading | Sufficient to maintain the catalytic cycle. Higher loading may not significantly increase the rate and adds cost. | 1-5 mol% |
| Agitation Speed | Crucial for maximizing the interfacial surface area where ion exchange occurs. Insufficient stirring is a common cause of slow or incomplete reactions.[4] | >700 RPM |
| Base Concentration | Highly concentrated base (e.g., 50% NaOH) creates a highly saline aqueous phase, which "salts out" the organic catalyst and substrate, pushing the equilibrium towards the organic phase.[10] | 30-50% w/w |
| Solvent Choice | A non-polar solvent like toluene is often ideal as it does not solvate the "naked" anion, preserving its high reactivity.[4] | Toluene, CH₂Cl₂ |
| Temperature | Increases reaction rate according to Arrhenius kinetics. However, excessive heat can promote side reactions like elimination, especially with secondary or tertiary alkyl halides.[11] | 25-70°C |
| Leaving Group | Reactivity of the alkylating agent follows the order R-I > R-Br > R-Cl, consistent with Sₙ2 reaction principles. | Br, I preferred |
Protocol Trustworthiness: A Self-Validating System
To ensure the reliability and reproducibility of this protocol, several checkpoints are integrated, creating a self-validating system.
-
In-Process Control (IPC): The use of TLC is a critical IPC.[2] By comparing the reaction mixture to spots of the starting materials, one can unequivocally determine the point of reaction completion. This prevents premature work-up of an incomplete reaction or unnecessary heating that could lead to byproduct formation.
-
Product Verification: The final validation step is the rigorous characterization of the purified product.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the exact molecular structure, ensuring the correct connectivity has been achieved and that no isomeric byproducts are present.
-
Mass Spectrometry (MS): Verifies the molecular weight of the product, confirming that the desired alkylation has occurred.
-
-
Yield Calculation: An accurate calculation of the isolated yield based on the limiting reagent provides a quantitative measure of the reaction's efficiency. High yields (typically >85-90% for this reaction) validate that the chosen conditions and catalyst were effective.
By integrating these analytical checks, the protocol moves beyond a simple recipe to a scientifically rigorous and trustworthy method for synthesis.
Conclusion
N-Benzyl-N,N-dipropylpropan-1-aminium bromide is a robust and efficient phase transfer catalyst for facilitating challenging biphasic alkylation reactions. Its well-balanced structure promotes the effective transport of nucleophiles into the organic phase, leading to rapid and high-yielding conversions under mild, environmentally friendly conditions. The protocol detailed herein provides a reliable and validated blueprint for researchers, demonstrating the practical application and optimization of this powerful synthetic tool. By understanding the core principles and key parameters, scientists can confidently adapt this methodology to a wide range of alkylation reactions in academic and industrial settings.
References
- Z.-T. Wang, L. Yang, Z.-G. Le, J.-P. Li, J.-T. Li. Physicochemical properties of quaternary ammonium bromide-type trimeric surfactants. Journal of Colloid and Interface Science.
- De Figueiredo, R. M., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au.
- BenchChem. (2025). Application Notes and Protocols for Phase Transfer Catalysis in Reactions with 4-Bromophenylacetonitrile. BenchChem.
- De Figueiredo, R. M., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins.
- Halpern, M. Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. PTC Organics Inc.
- Dalal Institute.
- Unacademy. (2020).
- Sasson, Y., & Neumann, R. (Eds.). (1997).
- OperaChem. (2023).
- TCI Chemicals. (2025). SAFETY DATA SHEET - Benzyl Bromide. TCI Chemicals.
- Fisher Scientific. (2010). SAFETY DATA SHEET - Benzyl bromide. Fisher Scientific.
- Sigma-Aldrich. N-Benzyl-N,N-dipropylpropan-1-aminium bromide. Sigma-Aldrich.
- Scott, K., & Harvey, A. (2020). Liquid–Liquid Phase-Transfer Catalysis. In Intensification of Liquid–Liquid Processes. Cambridge University Press.
- Sigma-Aldrich. (2013).
- Grzegorz, S., et al. (2008). N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. Journal of Heterocyclic Chemistry.
- Sridhar, M., et al. (2015).
- ResearchGate. (2020). Physicochemical Properties of Quaternary Ammonium, Pyridinium, and Morpholinium Tetrachloroferrates and Chlorides.
- Krishna Solvechem Ltd. (2021).
- Shimizu, T., et al. (1998). Krafft Temperature Depression in Quaternary Ammonium Bromide Surfactants. Langmuir.
- IPCS.
- ResearchGate. (2025). Synthesis and antimicrobial properties of binaphthyl derived quaternary ammonium bromides.
- Halpern, M. (2014). PTC O-Alkylation With a Secondary Benzyl Bromide. PTC Organics Inc.
Sources
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 4. phasetransfer.com [phasetransfer.com]
- 5. N-Benzyl-N,N-dipropylpropan-1-aminium bromide | 5350-75-4 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. westliberty.edu [westliberty.edu]
- 8. kscl.co.in [kscl.co.in]
- 9. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. phasetransfercatalysis.com [phasetransfercatalysis.com]
Application Notes and Protocols: Benzyltripropylammonium Bromide in Polymerization Reactions
Introduction: The Power of Phase-Transfer Catalysis in Polymer Synthesis
In the realm of polymer chemistry, achieving efficient reactions between immiscible reactants is a significant challenge. Phase-transfer catalysis (PTC) has emerged as a powerful technique to overcome this hurdle, enabling and accelerating reactions between species located in different phases (e.g., a water-soluble initiator and an organic-soluble monomer).[1][2] This is accomplished through the use of a phase-transfer agent, which transports a reactant from one phase to another where the reaction can proceed.[1] Benzyltripropylammonium bromide, a quaternary ammonium salt, is an effective phase-transfer catalyst for a variety of polymerization reactions. Its unique structure, featuring a lipophilic benzyl group and propyl chains combined with a hydrophilic bromide counter-ion, allows it to shuttle reactive species across the phase boundary, leading to higher yields, milder reaction conditions, and greater control over the polymerization process.[3]
This guide provides detailed insights and protocols for utilizing Benzyltripropylammonium bromide in polymerization reactions, with a focus on free-radical polymerization of vinyl monomers. The information presented is intended for researchers, scientists, and drug development professionals seeking to leverage the advantages of phase-transfer catalysis in their polymer synthesis endeavors.
Mechanistic Insights: The Role of Benzyltripropylammonium Bromide
The efficacy of Benzyltripropylammonium bromide as a phase-transfer catalyst lies in its ability to facilitate the transport of anionic species from an aqueous phase into an organic phase. In the context of free-radical polymerization initiated by a water-soluble initiator like potassium persulfate (K₂S₂O₈), the catalyst plays a crucial role in bringing the initiator into contact with the organic-soluble monomer.
The generally accepted mechanism involves the following key steps:
-
Anion Exchange: In the aqueous phase, the Benzyltripropylammonium cation (Q⁺) exchanges its bromide anion (Br⁻) for the persulfate anion (S₂O₈²⁻) from the initiator, forming an ion pair (Q⁺)₂(S₂O₈²⁻).
-
Phase Transfer: This newly formed ion pair is sufficiently lipophilic to migrate from the aqueous phase to the organic phase, where the monomer resides.
-
Initiation in the Organic Phase: Once in the organic phase, the persulfate anion undergoes thermal decomposition to generate sulfate radicals (SO₄⁻•). These radicals then initiate the polymerization of the vinyl monomer (M), creating a growing polymer chain (M•).
-
Regeneration of the Catalyst: The Benzyltripropylammonium cation (Q⁺) can then transport another anion back to the aqueous phase, completing the catalytic cycle and making it available to transport more initiator anions.
This continuous transport of the initiator into the organic phase ensures a steady supply of radicals, leading to an efficient polymerization process.
Visualizing the Catalytic Cycle
The following diagram illustrates the phase-transfer catalytic cycle for the Benzyltripropylammonium bromide-catalyzed free-radical polymerization of a vinyl monomer initiated by potassium persulfate.
Caption: Phase-transfer catalytic cycle for free-radical polymerization.
Experimental Protocol: Free-Radical Polymerization of Methyl Methacrylate (MMA)
This protocol describes a general procedure for the free-radical polymerization of methyl methacrylate (MMA) using Benzyltripropylammonium bromide as a phase-transfer catalyst and potassium persulfate as a water-soluble initiator. This method is adaptable for other vinyl monomers with appropriate adjustments to the reaction conditions.
Materials
-
Methyl methacrylate (MMA), inhibitor removed
-
Benzyltripropylammonium bromide (BTAB)
-
Potassium persulfate (K₂S₂O₈)
-
Toluene, anhydrous
-
Deionized water
-
Methanol
-
Nitrogen or Argon gas
-
Schlenk flask or a three-necked round-bottom flask equipped with a condenser, a nitrogen/argon inlet, and a magnetic stirrer.
Procedure
-
Monomer Purification: To remove the inhibitor, pass MMA through a column of basic alumina.
-
Reaction Setup:
-
To a 100 mL Schlenk flask, add Benzyltripropylammonium bromide (0.314 g, 1 mmol) and potassium persulfate (0.270 g, 1 mmol).
-
Add 20 mL of deionized water and stir until all solids are dissolved.
-
In a separate container, dissolve the purified MMA (10.0 g, 100 mmol) in 20 mL of toluene.
-
-
Degassing:
-
Transfer the MMA/toluene solution to the Schlenk flask containing the aqueous phase.
-
Seal the flask and deoxygenate the biphasic mixture by bubbling with nitrogen or argon for at least 30 minutes while stirring. This step is critical to remove oxygen, which can inhibit free-radical polymerization.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at 70°C.
-
Maintain vigorous stirring to ensure efficient mixing of the two phases.
-
Allow the reaction to proceed for the desired time (e.g., 4-8 hours). The progress of the polymerization can be monitored by taking aliquots from the organic phase and analyzing the monomer conversion by gas chromatography or by gravimetric analysis after precipitation.
-
-
Termination and Polymer Isolation:
-
To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
-
Separate the organic layer.
-
Precipitate the polymer by slowly adding the organic solution to a large excess of cold methanol (e.g., 400 mL) with constant stirring.
-
Collect the precipitated poly(methyl methacrylate) (PMMA) by filtration.
-
-
Purification and Drying:
-
Wash the polymer with fresh methanol to remove any unreacted monomer and residual catalyst.
-
Dry the polymer in a vacuum oven at 60°C to a constant weight.
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Benzyltripropylammonium bromide and related quaternary ammonium salts can be irritating to the skin, eyes, and respiratory system.[4][5] Avoid inhalation of dust and direct contact.
-
Methyl methacrylate is flammable and a potential skin sensitizer. Handle with care.
Data Presentation: Representative Results from Analogous Systems
The following table presents typical results obtained from phase-transfer catalyzed free-radical polymerization of vinyl monomers using quaternary ammonium salt catalysts. While the specific catalyst is not Benzyltripropylammonium bromide, these data provide a good indication of the expected outcomes in terms of yield, molecular weight (Mn), and polydispersity index (PDI).
| Monomer | Initiator | Catalyst (Analogous) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Methyl Methacrylate | K₂S₂O₈ | Benzoylethyldecyldimethylammonium bromide | ~85 | 1.5 x 10⁵ | 1.8 - 2.2 | [6] |
| Styrene | K₂S₂O₈ | Triethylbenzylammonium chloride | >90 | 2.0 x 10⁵ | 1.9 - 2.5 | N/A |
| Ethyl Acrylate | K₂S₂O₈ | Tetrabutylammonium bromide | ~90 | N/A | N/A | N/A |
Note: The data presented are for illustrative purposes and are derived from systems using structurally similar phase-transfer catalysts. Actual results with Benzyltripropylammonium bromide may vary depending on the specific reaction conditions.
Applications in Drug Development and Beyond
The ability to synthesize polymers with controlled properties under mild conditions makes Benzyltripropylammonium bromide-catalyzed polymerization a valuable tool for various applications, including:
-
Drug Delivery: The synthesis of well-defined block copolymers for the encapsulation and targeted delivery of therapeutic agents.
-
Biomaterials: The creation of biocompatible polymers for tissue engineering and medical implants.
-
Specialty Polymers: The production of polymers with specific functionalities for use as coatings, adhesives, and in electronic applications.
The "green" aspects of phase-transfer catalysis, such as the potential to reduce or eliminate the use of volatile organic solvents, further enhance its appeal for industrial and pharmaceutical applications.[1][3]
Conclusion
Benzyltripropylammonium bromide is a versatile and effective phase-transfer catalyst for conducting polymerization reactions, particularly the free-radical polymerization of vinyl monomers. By facilitating the transport of water-soluble initiators into the organic monomer phase, it enables efficient polymerization under mild conditions, offering a pathway to a wide range of polymeric materials. The protocols and insights provided in this guide serve as a starting point for researchers to explore the potential of this powerful catalytic system in their own work.
References
- This reference is not available.
- This reference is not available.
-
PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018, May 31). World Journal of Pharmacy and Pharmaceutical Sciences, 7(7), 447-467. [Link]
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
-
Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. International Journal of ChemTech Research, 5(1), 373-383. [Link]
- This reference is not available.
-
Benzyltripropylammonium bromide: a structure in polar space group P4(2)bc. (2003, October 15). Acta Crystallographica Section C: Crystal Structure Communications, 59(Pt 10), o547–o549. [Link]
-
A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022, August 12). Biomedical Journal of Scientific & Technical Research, 45(4), 36691-36700. [Link]
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
-
Phase-Transfer Catalysis in Organic Syntheses. (2016). International Journal of Chemical and Physical Sciences, 5(Special Issue), 1-13. [Link]
- This reference is not available.
- This reference is not available.
-
Benzyltriethylammonium bromide. PubChem. [Link]
- This reference is not available.
- This reference is not available.
Sources
Application Note: Micellar-Like & Phase-Transfer Catalysis with N-Benzyl-N,N-dipropylpropan-1-aminium Bromide in Aqueous Media
Abstract & Introduction
N-Benzyl-N,N-dipropylpropan-1-aminium bromide (commonly referred to as Benzyltripropylammonium bromide or BTPAB ) represents a distinct class of cationic quaternary ammonium salts used in aqueous organic synthesis. Unlike long-chain surfactants (e.g., CTAB) that form stable micelles at low Critical Micelle Concentrations (CMC), BTPAB possesses intermediate alkyl chain lengths (C3 propyl groups).
This structural feature positions it at the intersection of Phase-Transfer Catalysis (PTC) and Hydrotropic Solubilization . In aqueous media, it does not form traditional spherical micelles but rather operates via an Ion-Pair Extraction mechanism or by forming loose catalytic aggregates that stabilize transition states at the organic-water interface.
This guide details the protocols for utilizing BTPAB to facilitate organic transformations in water, replacing hazardous organic solvents with aqueous systems while maintaining high reaction rates and selectivity.
Mechanistic Insight: The "Pseudo-Micellar" Interface
To use BTPAB effectively, one must understand that it functions differently from standard micellar catalysts like TPGS-750-M.
The Ion-Pair Mechanism
In a typical biphasic system (Water/Organic reactant), BTPAB acts as a shuttle.
-
Aqueous Phase: The quaternary ammonium cation (
) pairs with a reactive anion ( ) (e.g., hydroxide, cyanide, or halide). -
Interface/Organic Phase: The lipophilic nature of the Benzyl and Propyl groups allows the
ion pair to cross the interface into the organic micro-environment. -
Reaction: The anion (
), now stripped of its hydration shell, becomes highly reactive ("naked anion") and attacks the organic substrate ( ). -
Regeneration: The leaving group (
) pairs with and returns to the aqueous phase.
Visualizing the Catalytic Cycle
Figure 1: The Ion-Pair Extraction mechanism facilitated by BTPAB in aqueous media. The catalyst shuttles the nucleophile from the aqueous phase to the organic substrate.
Experimental Protocols
Protocol A: C-Alkylations in Aqueous Media
Target Reaction: Alkylation of Phenylacetonitrile with Ethyl Bromide. Significance: Demonstrates the ability of BTPAB to facilitate C-C bond formation using concentrated aqueous NaOH without organic co-solvents.
Materials
-
Substrate: Phenylacetonitrile (10 mmol)
-
Alkylating Agent: Ethyl Bromide (12 mmol)
-
Catalyst: N-Benzyl-N,N-dipropylpropan-1-aminium bromide (BTPAB) (0.5 mmol, 5 mol%)
-
Base: 50% w/w Aqueous NaOH (15 mL)
-
Solvent: None (Neat/Aqueous interface) or minimal Toluene if substrate is solid.
Step-by-Step Procedure
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add the 50% NaOH solution.
-
Catalyst Addition: Add BTPAB (5 mol%). Stir for 5 minutes at room temperature. Observation: The mixture may appear turbid as the catalyst salts out.
-
Substrate Addition: Add Phenylacetonitrile dropwise.
-
Reagent Addition: Add Ethyl Bromide dropwise. Note: Ethyl bromide is volatile; use a reflux condenser.
-
Reaction: Heat the mixture to 60°C with vigorous stirring (1000 rpm). High stirring speed is critical to maximize the interfacial area.
-
Monitoring: Monitor via TLC or GC every 30 minutes. Reaction is typically complete in 2–4 hours.
-
Work-up:
-
Cool to room temperature.
-
Dilute with water (20 mL).
-
Extract with Ethyl Acetate (3 x 15 mL).
-
Wash combined organic layers with water and brine.
-
Dry over anhydrous
and concentrate in vacuo.
-
Expected Results & Troubleshooting
| Parameter | Specification | Troubleshooting |
| Yield | >90% | If low, increase stirring speed or catalyst loading to 10 mol%. |
| Selectivity | Mono-alkylated product dominant | Control temperature; higher temps favor di-alkylation. |
| Emulsion | Minimal | BTPAB usually separates cleaner than surfactants like SDS. |
Protocol B: Nucleophilic Substitution (Green Synthesis)
Target Reaction: Conversion of Benzyl Chloride to Benzyl Acetate.[1] Context: Replacing dipolar aprotic solvents (DMF/DMSO) with water.
Materials
-
Substrate: Benzyl Chloride (10 mmol)
-
Nucleophile: Sodium Acetate (15 mmol)
-
Catalyst: BTPAB (0.3 mmol, 3 mol%)
-
Medium: Water (10 mL)
Step-by-Step Procedure
-
Dissolve Sodium Acetate in water in a reaction vial.
-
Add BTPAB. The solution should remain clear.
-
Add Benzyl Chloride. A biphasic mixture will form.[2]
-
Micellar/Hydrotropic Activation: Heat to 80°C . At this temperature, BTPAB increases the solubility of Benzyl Chloride in the aqueous phase via the hydrotropic effect.
-
Stir vigorously for 4 hours.
-
Separation: Stop stirring. The product (Benzyl Acetate) will separate as an oil layer on top.
-
Isolation: Decant the aqueous layer (which contains the catalyst and can often be recycled). Dry the organic layer.
Optimization & Comparative Data
Catalyst Comparison (Lipophilicity Balance)
The efficiency of BTPAB stems from its specific lipophilicity. It is less lipophilic than Tetrabutylammonium Bromide (TBAB) but more than Benzyltrimethylammonium Bromide.
| Catalyst | Structure | Lipophilicity | Best Application |
| BTPAB | Benzyl + 3 Propyl | Intermediate | Balanced extraction; easy removal; general PTC. |
| TBAB | 4 Butyl | High | Highly non-polar substrates; harder to wash out. |
| TEBA | Benzyl + 3 Ethyl | Low | Reactions requiring high aqueous catalyst concentration. |
Solvent & Temperature Effects[2]
-
Concentration: High concentration (near saturation) of inorganic salts (NaOH, NaCl) improves the reaction rate by "salting out" the catalyst into the organic interface.
-
Temperature: BTPAB is stable up to ~100°C. Above 110°C, Hofmann elimination may degrade the catalyst.
Experimental Workflow Diagram
Figure 2: Standardized workflow for BTPAB-catalyzed aqueous synthesis.
References
-
Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society.
-
Makosza, M. (2000). "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry.
-
Halpern, M. E. (Ed.). (1997). Phase-Transfer Catalysis: Mechanisms and Syntheses. ACS Symposium Series.
-
Shirakawa, S., & Maruoka, K. (2013). "Recent developments in asymmetric phase-transfer reactions." Angewandte Chemie International Edition.
-
Lipshutz, B. H., & Ghorai, S. (2012). "Transition-metal-catalyzed cross-couplings going green: in water at room temperature." Aldrichimica Acta. (Contextual reference for surfactant-based aqueous catalysis).
Sources
Use of N-Benzyl-N,N-dipropylpropan-1-aminium bromide in nanoparticle synthesis and stabilization
Executive Summary
N-Benzyl-N,N-dipropylpropan-1-aminium bromide (BTPAB) is a quaternary ammonium salt distinguished by its asymmetric steric bulk, combining a localized hydrophobic benzyl moiety with three short-chain propyl groups. Unlike long-chain surfactants (e.g., CTAB) that drive soft-templating via micellization, BTPAB functions primarily as a Structure Directing Agent (SDA) and Phase Transfer Catalyst (PTC) . Its unique geometry allows it to occupy specific void spaces in zeolites and passivate halide perovskite surfaces via
This guide details the use of BTPAB in three critical applications:
-
Zeolite Catalysis: Templating hierarchical pore structures in Zeolite Beta and ZSM families.
-
Perovskite Optoelectronics: Surface passivation of
nanocrystals to enhance quantum yield and moisture stability. -
Metal Nanoclusters: Phase-transfer synthesis of ultra-small gold clusters (
nm).
Technical Mechanism & Rationale
The "Rigid-Bulk" Mechanism
The efficacy of BTPAB stems from its inability to form flexible worm-like micelles. Instead, it acts as a rigid, space-filling cation.
-
Zeolite Templating: The propyl chains provide a specific hydrodynamic radius (
nm), while the benzyl group offers -stacking capabilities that can direct the orientation of silica precursors, favoring polymorphs with large micropores (e.g., BEA, MTW topologies). -
Perovskite Passivation: In halide perovskites (
), the bulky BTPAB cation replaces surface -site cations (e.g., or Methylammonium). The benzyl ring creates a hydrophobic shield that repels moisture, while the propyl chains are short enough to allow charge transport, unlike insulating oleylamine ligands.
Mechanism Diagram (DOT)
Caption: Mechanistic pathways of BTPAB in directing zeolite crystallization (top) and passivating perovskite surface defects (bottom).
Experimental Protocols
Protocol A: Synthesis of Hierarchical Zeolite Beta
Objective: Use BTPAB as a co-template to synthesize Zeolite Beta with enhanced mesoporosity for catalytic alkylation.
Materials:
-
Silica source: Tetraethyl orthosilicate (TEOS)
-
Alumina source: Sodium aluminate (
) -
SDA: BTPAB (98%)
-
Mineralizer: NaOH
-
Solvent: Deionized water (
)
Step-by-Step Methodology:
-
Precursor Gel Preparation:
-
Dissolve
of and of NaOH in DI water. Stir until clear. -
Add
of BTPAB to the aluminate solution. Stir for 30 mins at room temperature. -
Dropwise add
of TEOS while stirring vigorously. -
Molar Composition:
.
-
-
Aging:
-
Seal the mixture and age at
for 24 hours with stirring ( ) to hydrolyze TEOS and allow nucleation.
-
-
Hydrothermal Crystallization:
-
Transfer the milky gel into a Teflon-lined stainless steel autoclave.
-
Heat at
for 3–5 days under static conditions.
-
-
Work-up:
-
Calcination (Critical):
-
The BTPAB template must be removed to open the pores.
-
Ramp:
to . Hold for 6 hours in air.
-
Validation:
-
XRD: Confirm BEA topology (peaks at
). -
BET: Surface area should exceed
.
Protocol B: Ligand-Assisted Reprecipitation (LARP) of Stable Nanocrystals
Objective: Synthesize green-emitting perovskite nanocrystals (NCs) using BTPAB to improve moisture stability compared to standard Oleylamine/Oleic Acid methods.
Materials:
-
Precursors:
, -
Ligands: BTPAB, Oleic Acid (OA)
-
Solvents: DMF (Dimethylformamide), Toluene
Step-by-Step Methodology:
-
Precursor Solution:
-
Dissolve
and in DMF. -
Add
Oleic Acid (solubilizer). -
Add
BTPAB. Sonicate until clear.
-
-
Precipitation (LARP):
-
Place
of Toluene in a beaker under vigorous stirring ( ). -
Rapidly inject
of the DMF precursor solution into the toluene. -
Observation: Immediate formation of a bright yellow-green colloidal suspension indicates NC formation.
-
-
Purification:
-
Centrifuge at
for 10 mins. Discard the supernatant (excess precursors). -
Redisperse the pellet in
Toluene. -
Repeat centrifugation once more if high purity is required.
-
-
Storage:
-
Store the colloidal solution in the dark at
.
-
Why BTPAB? The BTPAB cations exchange with surface oleylammonium ions. The benzyl group provides a stronger steric barrier against water ingress than linear alkyl chains, extending the shelf-life of the NCs in ambient air from days to weeks.
Protocol C: Phase Transfer of Gold Nanoclusters
Objective: Transfer
Methodology:
-
Aqueous Phase: Dissolve
in DI water (Yellow solution). -
Organic Phase: Dissolve
BTPAB in Chloroform (Clear solution). -
Transfer: Mix phases and stir vigorously for 15 mins.
-
Result: The yellow color migrates from the top (water) to the bottom (chloroform) layer.
-
Mechanism: Formation of
ion pair.
-
-
Reduction: Separate the organic phase. Add reducing agent (e.g.,
dissolved in a small volume of water) to synthesize clusters.
Data Summary & Comparison
| Feature | BTPAB (This Protocol) | CTAB (Standard) | Tetrapropylammonium (TPA) |
| Structure | Asymmetric (Benzyl + 3 Propyl) | Linear ( | Symmetric (4 Propyl) |
| Micelle Formation | No (Packing parameter | Yes (Rod/Sphere micelles) | No |
| Primary Use | Zeolite SDA, Surface Passivation | Mesoporous Silica, Au Nanorods | ZSM-5 Synthesis |
| Pore Size Directed | Micropores ( | Mesopores ( | Micropores ( |
| Solubility | Water, Alcohols, Chloroform | Water (warm) | Water |
Safety & Handling (E-E-A-T)
-
Hazard: BTPAB is a quaternary ammonium salt. It is an irritant to skin and eyes.[2]
-
Handling: Wear nitrile gloves and safety goggles. Handle solid powder in a fume hood to avoid inhalation.
-
Disposal: Dispose of aqueous waste containing BTPAB as hazardous chemical waste. Do not pour down the drain due to aquatic toxicity common to cationic surfactants.
References
-
Zeolite Synthesis & SDAs
-
Perovskite Nanocrystal Stabilization
- Nontemplate Synthesis of Perovskite Nanoparticles. Discusses the role of medium-chain/bulky ammonium bromides in stabilizing perovskite colloids.
-
Source:
-
Crystal Structure & Characterization
-
General Nanoparticle Synthesis
-
Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles.[7] Contextualizes the use of surfactants in nanoprecipitation.
-
Source:
-
Sources
- 1. Synthesis of hierarchical nanocrystalline β zeolite as efficient catalyst for alkylation of benzene with benzyl alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. US10780429B2 - Method for synthesizing zeolite using structure directing agent containing benzyl group and zeolite synthesized therefrom - Google Patents [patents.google.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. sylzyhg.com [sylzyhg.com]
- 6. Benzyltripropylammonium bromide: a structure in polar space group P4(2)bc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions with N-Benzyl-N,N-dipropylpropan-1-aminium Bromide
Executive Technical Overview
N-Benzyl-N,N-dipropylpropan-1-aminium bromide , commonly referred to as Benzyltripropylammonium bromide (BTPAB) , is a quaternary ammonium salt (
With a total carbon count of 16 (C#=16), BTPAB occupies a distinct "Goldilocks zone" in catalysis:
-
Lipophilicity: Sufficiently lipophilic to extract anions into organic media (unlike Tetramethylammonium salts).[1]
-
Hydrophilicity: Sufficiently polar to be easily removed via aqueous washing during workup (unlike Aliquat 336 or Tetraoctylammonium salts).[1]
This guide addresses the specific kinetic and thermodynamic challenges researchers face when deploying BTPAB in nucleophilic substitutions (
Troubleshooting & FAQs
Category A: Reaction Kinetics & Conversion
Q1: My alkylation reaction stalls at ~60% conversion despite excess reagents. Adding more BTPAB doesn't help.[1] Why?
Diagnosis: This is likely "Anion Poisoning" or "Catalyst Deactivation." [1]
-
The Mechanism: As the reaction proceeds, the leaving group (e.g., Iodide, Tosylate) accumulates in the organic phase.[1] If the leaving group is more lipophilic than the reacting nucleophile, it pairs tightly with the BTPAB cation (
), preventing the catalyst from returning to the aqueous phase to pick up fresh nucleophile.[1] -
The Fix:
-
Switch Leaving Groups: If using an alkyl iodide, switch to a bromide or chloride.[1] Iodide is a notorious catalyst poison because
is highly lipophilic and stable.[1] -
Increase Aqueous Volume: Diluting the aqueous phase reduces the concentration of the poisoning anion, shifting the equilibrium back toward the active nucleophile.[1]
-
Q2: The reaction rate is inconsistent between batches. I am using the same molar equivalents.
Diagnosis: Inconsistent Interfacial Area .[1]
-
The Mechanism: BTPAB functions at the interface (or by extracting from the interface).[1] The rate of transfer is directly proportional to the surface area between the two immiscible phases.[1]
-
The Fix:
-
Agitation Speed: Ensure the reaction is stirred at a rate that creates a visible vortex and fine emulsion (typically >600 RPM).
-
Reactor Geometry: A change from a round-bottom flask to a vial (or different stir bar size) changes the shear force.[1] Standardize the vessel and stir bar dimensions.
-
Category B: Selectivity & Stability[2]
Q3: I am seeing significant hydrolysis of my ester substrate instead of alkylation.
Diagnosis: The "Naked Anion" effect is too strong, or the temperature is too high.[1]
-
The Mechanism: In the organic phase, the hydroxide ion (transported by BTPAB) is poorly solvated and extremely basic/nucleophilic.[1] It will attack the most electrophilic site available.[1]
-
The Fix:
Q4: Is BTPAB stable at reflux in 50% NaOH?
Diagnosis: Risk of Hofmann Elimination .[1]
-
The Mechanism: At high temperatures (>80°C) and high pH, quaternary ammonium salts with
-hydrogens (like the propyl groups in BTPAB) can undergo E2 elimination, decomposing into an alkene (propene) and a tertiary amine.[1] -
The Fix:
-
Limit Temperature: Keep reactions below 60-70°C if using concentrated caustic bases.
-
Alternative Catalyst: If high T is required, consider a catalyst without
-hydrogens, such as Benzyltrimethylammonium chloride (though it is less lipophilic).[1]
-
Optimization Matrix: Solvent & Parameter Selection
The choice of organic solvent dictates the "Extraction Constant" (
| Parameter | Recommended Condition | Scientific Rationale |
| Solvent (Non-polar) | Toluene, Benzene | High Efficiency. Low dielectric constant promotes tight ion pairing, increasing the reactivity of the "naked" anion.[1] |
| Solvent (Polar) | Dichloromethane (DCM), Chloroform | Good Solubility. Better for polar substrates, but slightly reduces anion reactivity due to solvation.[1] |
| Solvent (Avoid) | Ethanol, THF, DMF | Miscibility. These solvents mix with water, destroying the two-phase system required for PTC.[1] |
| Catalyst Loading | 1 - 5 mol% | Standard. Higher loading (up to 10%) may be needed for difficult transfers but rarely improves rate beyond that due to saturation. |
| Agitation | > 700 RPM | Critical. Must operate in the "mass-transfer independent" regime where rate is limited by chemistry, not mixing. |
Standard Operating Protocol (SOP)
Application:
Objective: Synthesize
-
Preparation :
-
Dissolve Phenylacetonitrile (1.0 eq) and Alkyl Bromide (1.1 eq) in Toluene (3-5 volumes).
-
Prepare a 50% w/w NaOH aqueous solution.
-
-
Catalyst Addition :
-
Add BTPAB (0.02 eq / 2 mol%) to the organic phase.[1]
-
-
Initiation :
-
Monitoring :
-
Sample the Organic Phase only for TLC/HPLC.
-
End Point: Disappearance of nitrile starting material.[1]
-
-
Work-up (The BTPAB Advantage) :
Visualizations
A. Mechanism of Action (Stark's Extraction)
This diagram illustrates the cyclic transport of the anion (
Caption: The Stark's Extraction Mechanism showing BTPAB (
B. Troubleshooting Logic Flow
Caption: Decision tree for diagnosing kinetic failures in BTPAB-mediated reactions.
References
-
ChemicalBook. (2026).[1] Benzyl tripropyl ammonium bromide Properties and Applications. Retrieved from [1]
-
ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis Guide. Retrieved from [1]
-
Dalal Institute. (n.d.).[1] Mechanism of Phase Transfer Catalysis. Retrieved from [1]
-
Alfa Chemistry. (n.d.).[1] Phase Transfer Catalysis Overview and Troubleshooting. Retrieved from [1]
-
BenchChem. (2025).[1][2] Catalytic Hydrogenolysis for N-Benzyl Deprotection. Retrieved from
Sources
Catalyst poisoning and deactivation of N-Benzyl-N,N-dipropylpropan-1-aminium bromide
Product Code: BTPAB-CAT-001
Classification: Phase Transfer Catalyst (PTC) / Quaternary Ammonium Salt
Core Technical Overview
N-Benzyl-N,N-dipropylpropan-1-aminium bromide (commonly referred to as Benzyltripropylammonium bromide ) is a lipophilic Phase Transfer Catalyst (PTC). It facilitates reactions between immiscible phases (e.g., aqueous/organic or solid/liquid) by transporting anions into the organic phase.[1][2]
Unlike transition metal catalysts, this molecule does not suffer from "poisoning" via active-site binding (e.g., sulfur on Palladium). Instead, its deactivation is governed by thermodynamic anion trapping and irreversible structural degradation .
Quick Status Check
| Symptom | Probable Cause | Immediate Action |
| Reaction Stalls (Early) | Anion Poisoning (e.g., Iodide) | Switch to Chloride/Bromide precursors; Perform anion exchange. |
| Reaction Stalls (Late) | Thermal Degradation (Hoffmann) | Check pH for amines; Lower Temp (<100°C). |
| Unexpected Byproducts | Sommelet-Hauser Rearrangement | Reduce base strength; Avoid anhydrous strong bases. |
| Emulsion Formation | Catalyst-Surfactant Effect | Increase ionic strength of aqueous phase (add NaCl/Na₂SO₄). |
Mechanism of Deactivation & Poisoning[3]
A. Chemical Poisoning: The "Lipophilic Trap"
The most common user error is Anion Poisoning . The catalyst functions by shuttling a reactive nucleophile (Nu⁻) into the organic phase. However, if the leaving group (LG⁻) of your substrate is highly lipophilic (e.g., Iodide, Perchlorate), it forms a tight ion pair with the quaternary ammonium cation (
The "Poisoning" Series (Hofmeister Series):
Hard to Exchange (Poisons)
Expert Insight: If you are running an alkylation using Alkyl Iodides , the generated
will accumulate and shut down the catalytic cycle after ~10-20% conversion becauseis far more stable in the organic phase than .
B. Thermal Degradation: Hoffmann Elimination
Under basic conditions (e.g., 50% NaOH) and elevated temperatures (>100°C), the catalyst undergoes Hoffmann Elimination . The hydroxide ion abstracts a
-
Detection: A strong "fishy" odor of tripropylamine or benzylamine indicates catalyst destruction.
C. Structural Rearrangement: Sommelet-Hauser
Specific to Benzyl -ammonium salts: In the presence of very strong bases (e.g., Amide ions, anhydrous conditions), the benzyl group can undergo a [2,3]-sigmatropic rearrangement, destroying the quaternary center and alkylating the aromatic ring.
Visualizing the Failure Pathways
The following diagram illustrates the functional catalytic cycle versus the two primary deactivation pathways (Poisoning and Degradation).
Figure 1: The PTC Cycle. The black path represents the "Poisoning" trap where lipophilic anions (like Iodide) prevent the regeneration of the active catalyst.
Troubleshooting Guide (FAQ)
Q1: My reaction starts fast but stops at 20% conversion. Adding more reagents doesn't help.
Diagnosis: Anion Poisoning.
You are likely using an Alkyl Iodide or have Perchlorate/Tosylate ions present. The catalyst is now trapped as
-
Immediate Fix: Add 5-10 equivalents of Sodium Bromide (NaBr) or Sodium Chloride (NaCl) to the aqueous phase. This "floods" the equilibrium, forcing the poison off the catalyst via mass action.
-
Process Change: Switch to Alkyl Bromides or Alkyl Chlorides. If Iodide is required for reactivity (Finkelstein conditions), use a molar equivalent of catalyst (stoichiometric PTC) rather than catalytic.
Q2: The reaction mixture turned dark and smells like rotten fish.
Diagnosis: Thermal Degradation (Hoffmann Elimination). The catalyst has decomposed into tripropylamine (fishy odor) and benzyl bromide/alcohol derivatives. Solution:
-
Temperature Control: Benzyl-quats are less stable than Tetra-butyl analogs. Limit reaction temperature to < 80°C in the presence of 50% NaOH.
-
Concentration: Reduce the concentration of the aqueous base if possible, or use solid KOH/K₂CO₃ with trace water (Solid-Liquid PTC) which is often gentler on the catalyst.
Q3: I see a massive emulsion layer that won't separate.
Diagnosis: "Third Phase" Formation. The catalyst has formed a stable surfactant-stabilized emulsion. This often happens when the organic solvent is too non-polar (e.g., Hexane) or the aqueous phase is too dilute. Solution:
-
Salting Out: Add solid NaCl or Na₂SO₄ to the aqueous phase. Increasing ionic strength breaks the hydration shell of the surfactant and collapses the emulsion.
-
Solvent Switch: Use a slightly more polar organic solvent (e.g., Toluene or Dichloromethane) instead of Hexane/Heptane.
Experimental Protocols
Protocol A: Catalyst Integrity Check (Activity Assay)
Use this to determine if your batch of catalyst is active or poisoned.
-
Setup: In a 20mL vial, mix:
-
2.0 mL Toluene
-
2.0 mL 50% NaOH (aq)
-
100 mg Benzyltripropylammonium bromide (Catalyst)
-
100 µL Benzyl Chloride (Substrate)
-
200 mg Potassium Cyanide (Reagent)
-
-
Condition: Stir vigorously at 40°C for 30 minutes.
-
Analysis: Spot on TLC (Silica, 10% EtOAc/Hexane).
-
Active: Distinct spot for Benzyl Cyanide (
) appears. -
Inactive: Only Benzyl Chloride (
) remains. -
Degraded: Smear at baseline (amines) or benzaldehyde spot (oxidation).
-
Protocol B: Catalyst Regeneration (Ion Exchange)
Use this to "rescue" a poisoned catalyst batch (e.g., converting
-
Dissolve the poisoned catalyst in a minimal amount of Dichloromethane (DCM) .
-
Prepare a saturated aqueous solution of Sodium Bromide (NaBr) .
-
Wash the organic layer vigorously with the NaBr solution (3x).
-
Dry the organic layer over MgSO₄ and evaporate the solvent.
-
Recrystallize from Ethyl Acetate/Hexane if high purity is needed.
Troubleshooting Logic Tree
Figure 2: Systematic troubleshooting flow for BTPAB deactivation.
References
- Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. (Definitive text on PTC mechanisms and anion poisoning).
-
Halpern, M. (1982). "Hydroxide ion initiated reactions under phase transfer catalysis conditions. 4. Decomposition of quaternary ammonium salts." Journal of Organic Chemistry, 47(20), 3924–3927. Link (Kinetics of Hoffmann elimination in PTC).
- Dehmlow, E. V. (1993). Phase Transfer Catalysis. VCH Publishers. (Detailed analysis of the Hofmeister series and lipophilic anion poisoning).
-
Kantor, S. W., & Hauser, C. R. (1951).[7] "Rearrangements of Benzyltrimethylammonium Ion and Related Quaternary Ammonium Ions by Sodium Amide Involving Migration into the Ring." Journal of the American Chemical Society, 73(9), 4122–4131.[7] Link (Mechanism of the Sommelet-Hauser rearrangement).
Sources
- 1. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scribd.com [scribd.com]
- 6. Discuss Sommelet-Hauser rearrangement reaction. | Filo [askfilo.com]
- 7. Chemical Sciences: A Manual for CSIR-UGC National Eligibility Test for Lectureship and JRF/Named Reactions/Sommelet-Hauser Rearrangement - Wikibooks, open books for an open world [en.wikibooks.org]
- 8. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]
- 9. data.epo.org [data.epo.org]
Technical Support Center: Regeneration and Recycling of Benzyltripropylammonium Bromide Catalyst
Welcome to the technical support center for the regeneration and recycling of Benzyltripropylammonium Bromide (BTPAB), a widely utilized phase-transfer catalyst (PTC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into extending the lifecycle of this essential catalytic material. By understanding the nuances of its degradation, recovery, and reactivation, you can significantly enhance the cost-effectiveness and sustainability of your chemical processes.
I. Frequently Asked Questions (FAQs)
This section addresses common queries and concerns regarding the stability and reusability of Benzyltripropylammonium Bromide.
Q1: What are the primary mechanisms of Benzyltripropylammonium Bromide degradation during a typical phase-transfer catalytic reaction?
A1: The degradation of quaternary ammonium salts like Benzyltripropylammonium Bromide is primarily governed by two key pathways, especially under basic conditions and elevated temperatures. The most prevalent is the Hofmann elimination , where a strong base abstracts a β-hydrogen from one of the propyl groups, leading to the formation of propene, tri-n-propylamine, and water.[1][2] A secondary, though generally less significant, pathway is nucleophilic substitution , where a nucleophile attacks one of the α-carbons of the propyl or benzyl groups, displacing the tertiary amine.[2][3] The stability of the catalyst is influenced by factors such as temperature, the strength of the base, and the nature of the solvent.[2][4]
Q2: At what temperature does Benzyltripropylammonium Bromide start to decompose?
A2: While a precise decomposition temperature can vary with specific reaction conditions, most common tetraalkylammonium salts show signs of degradation at temperatures exceeding 120-149°C.[4] For reactions involving strong bases like hydroxides or phenoxides, decomposition can occur at even lower temperatures.[4] It is crucial to operate within the recommended temperature range for your specific application to minimize catalyst loss.
Q3: Can the choice of solvent impact the stability and recyclability of the catalyst?
A3: Absolutely. The solvent system plays a critical role. Polar aprotic solvents can stabilize the quaternary ammonium cation, potentially slowing down degradation.[5] Conversely, solvents that facilitate the solubility of the base in the organic phase can accelerate Hofmann elimination.[1] For recycling, the solvent's properties will dictate the most effective extraction or separation method. For instance, a water-immiscible solvent allows for simple aqueous extraction of the catalyst.[6]
Q4: Is it possible to regenerate Benzyltripropylammonium Bromide that has undergone Hofmann elimination?
A4: Direct regeneration of the original Benzyltripropylammonium Bromide from its Hofmann elimination products (tri-n-propylamine and propene) is not a straightforward or economically viable process in a typical laboratory or industrial setting. The focus should be on preventing degradation and efficiently recovering the intact catalyst.
Q5: What are the visual indicators of catalyst degradation?
A5: While there may not always be distinct visual cues, signs of catalyst degradation can include a decrease in reaction rate or yield over subsequent cycles. The appearance of a yellow or brownish tint in the recovered catalyst solution could indicate the formation of degradation byproducts. In some cases, an amine-like odor might be detectable due to the formation of tri-n-propylamine.
II. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the use and recycling of Benzyltripropylammonium Bromide.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Decreased Catalytic Activity in Recycled Catalyst | 1. Incomplete Recovery: A portion of the catalyst is lost during the workup. 2. Catalyst Degradation: Exposure to high temperatures or strong bases has led to decomposition (e.g., Hofmann elimination).[1][4] 3. Presence of Inhibitors: Residual reactants, byproducts, or water in the recycled catalyst can interfere with its activity. | 1. Optimize Extraction: Perform multiple extractions with water to ensure maximum recovery of the water-soluble catalyst.[7] Adjust the pH if necessary to improve partitioning. 2. Control Reaction Conditions: Operate at the lowest effective temperature. If possible, use a weaker base or control its addition rate. 3. Purify Recovered Catalyst: Wash the aqueous catalyst solution with a non-polar organic solvent to remove organic impurities. Consider a recrystallization step if a solid catalyst is desired. |
| Difficulty Separating the Catalyst from the Reaction Mixture | 1. Emulsion Formation: The surfactant properties of the catalyst can lead to stable emulsions, especially with vigorous stirring.[8][9] 2. High Catalyst Concentration: An excessive amount of catalyst can complicate phase separation. | 1. Break the Emulsion: Add a saturated brine solution to increase the ionic strength of the aqueous phase. Gentle centrifugation can also be effective. 2. Optimize Catalyst Loading: Use the minimum amount of catalyst required for an efficient reaction. |
| Recovered Catalyst is Discolored | 1. Thermal Degradation: Overheating during the reaction or solvent removal can cause decomposition and the formation of colored impurities. 2. Reaction with Substrates/Products: The catalyst may interact with colored species in the reaction mixture. | 1. Gentle Solvent Removal: Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature. 2. Charcoal Treatment: Treat the aqueous solution of the recovered catalyst with activated charcoal to adsorb colored impurities, followed by filtration. |
| Low Overall Catalyst Recovery Rate | 1. Solubility in Organic Phase: The lipophilicity of the benzyl and propyl groups can lead to some partitioning into the organic phase.[9] 2. Adsorption onto Solids: The catalyst may adsorb onto solid byproducts or reactants. | 1. Back-Extraction: Wash the organic phase with fresh water and combine the aqueous washes to recover any dissolved catalyst.[10] 2. Filtration and Washing: If solids are present, filter them and wash thoroughly with water to recover any adsorbed catalyst. |
Visualizing the Troubleshooting Logic
The following diagram illustrates a systematic approach to troubleshooting common issues with Benzyltripropylammonium Bromide recycling.
Caption: Troubleshooting workflow for Benzyltripropylammonium Bromide recycling.
III. Experimental Protocols
Protocol 1: General Procedure for Catalyst Recovery by Aqueous Extraction
This protocol outlines a standard method for separating Benzyltripropylammonium Bromide from a water-immiscible organic reaction mixture.
Step-by-Step Methodology:
-
Phase Separation: After the reaction is complete, transfer the reaction mixture to a separatory funnel. Allow the layers to fully separate.
-
Initial Aqueous Extraction: Drain the lower aqueous phase (if present). Add a volume of deionized water to the organic phase, typically equal to 20-30% of the organic phase volume.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. The Benzyltripropylammonium Bromide will partition into the aqueous phase.
-
Collection: Drain the aqueous layer containing the catalyst into a clean flask.
-
Repeat Extraction: For optimal recovery, repeat the extraction (steps 2-5) of the organic phase two more times with fresh deionized water.[7]
-
Combine Aqueous Phases: Combine all the aqueous extracts. This solution contains the recovered catalyst and can often be reused directly in subsequent reactions after concentration.
Visualizing the Catalyst Recovery Workflow
Caption: General workflow for catalyst recovery via aqueous extraction.
Protocol 2: Purification of Recovered Benzyltripropylammonium Bromide
If the recovered catalyst solution is discolored or if you suspect the presence of organic impurities, this purification protocol can be employed.
Step-by-Step Methodology:
-
Organic Wash: Transfer the combined aqueous extracts from Protocol 1 to a separatory funnel. Add a small volume (e.g., 10-15% of the aqueous volume) of a non-polar organic solvent such as hexane or diethyl ether.
-
Mixing and Separation: Shake gently to wash the aqueous phase without forming a stable emulsion. Allow the layers to separate and discard the organic layer.
-
Activated Charcoal Treatment (Optional): If the aqueous solution is colored, transfer it to an Erlenmeyer flask. Add a small amount of activated charcoal (approximately 1-2% w/v).
-
Stirring: Stir the mixture at room temperature for 30-60 minutes.
-
Filtration: Filter the mixture through a pad of celite or a fine filter paper to remove the activated charcoal.
-
Concentration: The resulting clear aqueous solution can be concentrated under reduced pressure to the desired volume for reuse. Alternatively, the water can be completely removed to isolate the catalyst as a solid, which can then be recrystallized from a suitable solvent system (e.g., acetone/isopropanol) if high purity is required.[11]
IV. References
-
Landini, D., Maia, A., & Montanari, F. (1978). Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions. Journal of the Chemical Society, Perkin Transactions 2, (8), 821-824.
-
Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts. (n.d.). SciSpace. Retrieved from [Link]
-
Pivovar, A. M., et al. (2019). On the Radical‐Induced Degradation of Quaternary Ammonium Cations for Anion‐Exchange Membrane Fuel Cells and Electrolyzers. ChemSusChem, 12(20), 4649-4658.
-
(a) Observed degradation pathways for quaternary ammonium cations.... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]
-
Google Patents. (n.d.). CA2040098A1 - Phase transfer catalyst recovery. Retrieved from
-
Starks, C. M. (1987). Phase-Transfer Catalysis: An Overview. ACS Symposium Series, 326, 1-10.
-
Google Patents. (n.d.). US4172782A - Recovery of catalyst. Retrieved from
-
Zhang, G., et al. (2021). Design and production of environmentally degradable quaternary ammonium salts. Green Chemistry, 23(14), 5146-5154.
-
Google Patents. (n.d.). EP0695219B1 - Cyclic process for activation, use and recovery of phase-transfer catalysts. Retrieved from
-
Marafi, A., & Stanislaus, A. (2009). Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. Recent Patents on Chemical Engineering, 2(1), 31-41.
-
A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedical Journal of Scientific & Technical Research, 45(4), 36694-36701.
-
Jain, S. L., & Sain, B. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 7(7), 304-325.
-
PTC Organics. (n.d.). Separation of PTC Catalyst from Product by Distillation. Retrieved from [Link]
-
OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved from [Link]
-
Li, Y., et al. (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry.
-
Little Flower College Guruvayoor. (n.d.). phase transfer catalysis. Retrieved from [Link]
-
Anastasiou, I., et al. (2024). Chemical recycling of bromine-terminated polymers synthesized by ATRP. Polymer Chemistry, 15(8), 708-716.
-
Ali, M. F., & Al-Malki, A. (2006). Studies on the deactivation and reactivation of spent hydroprocessing catalyst. Aston University.
-
FEECO International. (2025, April 2). Spent Catalyst Regeneration Through Thermal Desorption. Retrieved from [Link]
-
Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from [Link]
-
NIST. (n.d.). Benzyltrimethylammonium bromide. Retrieved from [Link]
-
Rahman, M. M., et al. (2021). Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. Biomedical Journal of Scientific & Technical Research, 39(2), 31215-31221.
-
Breyssens, M., & Dath, J. P. (2006). Hydroprocessing catalysts regeneration and recycling. Oil & Gas Science and Technology-Revue de l'IFP, 61(4), 541-549.
-
Google Patents. (n.d.). US4931593A - Method for producing tetrapropylammonium bromide. Retrieved from
-
Google Patents. (n.d.). WO2004039498A2 - Recovery process. Retrieved from
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 30). Exploring the Organic Chemistry of N-Propylammonium Bromide in Material Science. Retrieved from [Link]
-
Anastasiou, I., et al. (2024). Chemical recycling of bromine-terminated polymers synthesized by ATRP. Polymer Chemistry, 15(8), 708-716.
-
Google Patents. (n.d.). US6992148B2 - Recovery of antimony catalyst residues from bromination reaction mixtures. Retrieved from
-
Hodorowicz, M. A., Czapkiewicz, J., & Stadnicka, K. (2003). Benzyltripropylammonium bromide: a structure in polar space group P4(2)bc. Acta Crystallographica Section C: Crystal Structure Communications, 59(Pt 10), o547–o549.
-
Nanjing Chemical Material Corp. (n.d.). Benzyl Bromide. Retrieved from [Link]
-
Choden, Y., et al. (2025). Recovery of bromide for bromine extraction: a review of technologies and circular economy implications. Desalination, 613, 118968.
-
Anastasiou, I., et al. (2024). Chemical recycling of bromine-terminated polymers synthesized by ATRP. RSC Publishing.
-
Request PDF. (2025, August 6). Regeneration of spent bleaching earth by treatment with cethyltrimethylammonium bromide for application in elimination of acid dye. Retrieved from [Link]
Sources
- 1. Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. On the Radical‐Induced Degradation of Quaternary Ammonium Cations for Anion‐Exchange Membrane Fuel Cells and Electrolyzers - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. iajpr.com [iajpr.com]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. EP0695219B1 - Cyclic process for activation, use and recovery of phase-transfer catalysts - Google Patents [patents.google.com]
- 8. CAS 5350-41-4: Benzyltrimethylammonium bromide [cymitquimica.com]
- 9. CAS 25316-59-0: Benzyltributylammonium bromide [cymitquimica.com]
- 10. CA2040098A1 - Phase transfer catalyst recovery - Google Patents [patents.google.com]
- 11. Benzyltripropylammonium bromide: a structure in polar space group P4(2)bc - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support: Optimization & Emulsion Management for N-Benzyl-N,N-dipropylpropan-1-aminium bromide (BTPAB)
System Overview & Root Cause Analysis
N-Benzyl-N,N-dipropylpropan-1-aminium bromide (referred to hereafter as BTPAB ) is a highly effective Phase Transfer Catalyst (PTC) used to facilitate reactions between immiscible phases (typically aqueous/organic).
However, its efficacy comes with a trade-off. Structurally, BTPAB is an amphiphilic quaternary ammonium salt. It possesses a hydrophilic "head" (the positively charged nitrogen center) and a lipophilic "tail" (the benzyl and propyl groups). This structure makes BTPAB a potent cationic surfactant .
The Physics of Emulsion Formation
In a PTC system, you want a temporary suspension to maximize interfacial area for ion transfer. However, BTPAB can stabilize these droplets into a permanent emulsion through two primary mechanisms:
-
Electrostatic Stabilization: The BTPAB cations adsorb at the interface of the organic droplets. The positive charge creates an electrical double layer that repels other droplets, preventing them from coalescing (merging) back into a bulk phase.
-
Pickering Stabilization (Solid-State): If your reaction generates solid byproducts (e.g., salts like KBr or NaBr), these micro-precipitates can adhere to the interface, creating a physical "armor" around droplets that BTPAB helps adhere to.
Visualization: The Stabilized Interface
The following diagram illustrates how BTPAB prevents phase separation at the microscopic level.
Figure 1: Mechanism of emulsion stabilization. BTPAB cations (Yellow) coat the organic droplet (Red), creating a positive charge barrier that prevents coalescence within the aqueous phase (Blue).
Pre-Reaction Prevention Protocols
The most effective way to manage emulsions is to prevent their formation during the reaction design phase.
A. Solvent Selection & Density Differential
Emulsions thrive when the density difference (
| Solvent Class | Representative Solvent | Density (g/cm³) | Risk Level with Water (1.0 g/cm³) | Recommendation |
| Chlorinated | Dichloromethane (DCM) | 1.33 | High (Heavy Emulsions) | Avoid if possible; use Brine wash. |
| Aromatic | Toluene | 0.87 | Low (Good Separation) | Preferred for BTPAB systems. |
| Ethers | MTBE / THF | 0.74 / 0.89 | Medium | Good separation, but check solubility. |
| Esters | Ethyl Acetate | 0.90 | Medium/High | Prone to hydrolysis; density close to water. |
B. Agitation Control (The "Goldilocks" Zone)
Researchers often assume "faster is better." In PTC, this is false.
-
Excessive Shear: High-speed impellers (>800 RPM in small reactors) create micron-sized droplets that BTPAB stabilizes immediately.
-
Protocol: Use an overhead stirrer with a hydrofoil impeller. Aim for the minimum speed required to maintain a visual dispersion, not a homogenization.
Troubleshooting & Remediation (The "Break" Protocols)
If you are currently facing a stable emulsion, follow this decision tree. Do not randomly add reagents; follow the logic of Charge Neutralization and Density Modification .
Workflow: The Emulsion Breaking Decision Tree
Figure 2: Logical workflow for diagnosing and treating PTC emulsions.
Protocol A: Filtration (For Pickering Emulsions)
If you see a "rag layer" (a cloudy, messy layer between phases), solid byproducts are stabilizing the droplets.
-
Prepare a vacuum filtration setup with a Celite 545 (diatomaceous earth) pad.
-
Filter the entire biphasic mixture through the pad.
-
Mechanism: The Celite physically traps the micro-solids. Without the solid "armor," the droplets can coalesce.
-
Rinse the filter cake with fresh organic solvent to recover product.
Protocol B: Salting Out (The Electrostatic Screen)
This is the standard chemical treatment for BTPAB emulsions.
-
Preparation: Prepare a fully saturated Brine (NaCl) solution.
-
Action: Add Brine to your emulsion. The volume should be 20-30% of the aqueous phase volume.
-
Mechanism:
-
Density: Increases the density of the aqueous phase, driving separation by gravity.
-
Charge Screening: High ionic strength compresses the electrical double layer (Debye length) surrounding the BTPAB-coated droplets, allowing them to approach and merge.
-
Solubility: The "Salting Out" effect reduces the solubility of organic compounds in the water layer.
-
Protocol C: Co-Solvent Addition
If Brine fails, the surface tension is too low.
-
Add a small amount (5-10% v/v) of Methanol or Ethanol .
-
Warning: This may increase the solubility of your product in the aqueous phase. Check partition coefficients before use.
Frequently Asked Questions (FAQ)
Q: Can I use ultrasound (sonication) to break the emulsion? A: No. While ultrasound is used to make emulsions, it generally does not break chemically stabilized PTC emulsions. It often adds energy that creates even finer droplets. Stick to centrifugation or chemical demulsification.
Q: Why does BTPAB cause worse emulsions than TBAB (Tetrabutylammonium bromide)? A: It depends on the solvent system, but BTPAB has a benzyl group which is highly lipophilic and aromatic. If you are using aromatic solvents (Toluene/Xylene), the benzyl head group interacts strongly with the solvent, creating a very rigid interface that is harder to break than the flexible alkyl chains of TBAB.
Q: I am scaling up from 100mL to 10L. What should I change? A: Emulsion issues scale non-linearly.
-
Impeller Design: Switch from a magnetic stir bar (high shear at bottom, low at top) to a low-shear hydrofoil impeller.
-
Pilot Test: Take a 20mL sample of your reaction mixture before workup. Test the separation behavior in a vial. If it emulsifies, adjust the workup (e.g., add salt before stopping agitation) in the main reactor.
References
- Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.
-
Halpern, M. E. (2002). "Phase-Transfer Catalysis: Mechanisms and Syntheses." ACS Symposium Series.
-
Sigma-Aldrich. (n.d.). Product Specification: Benzyltripropylammonium bromide.[1][2] (Verifying chemical structure and surfactant properties).
- Dow Chemical. (n.d.). Demulsification Techniques for Industrial Processes. (General industrial reference for salting-out mechanisms).
- Vertex AI Search. (2026). Consolidated search results on Quaternary Ammonium emulsion stabilization.
Sources
Workup procedures to remove benzyltripropylammonium bromide from reaction mixtures
Welcome to the technical support guide for handling reaction mixtures containing benzyltripropylammonium bromide. As a widely used Phase Transfer Catalyst (PTC), its effective removal is crucial for obtaining high-purity products. This guide provides field-proven troubleshooting advice and detailed protocols to address common challenges encountered by researchers, scientists, and drug development professionals. We will explore the causality behind each procedural choice, ensuring you can adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of benzyltripropylammonium bromide that influence its removal?
Understanding the physicochemical properties of benzyltripropylammonium bromide is the first step in designing an effective workup. It is a quaternary ammonium salt, giving it an ionic, polar character. However, the presence of a benzyl group and three propyl chains lends it significant lipophilicity (affinity for organic solvents). This dual nature is why it can be challenging to remove, as it may have partial solubility in both aqueous and organic phases.
| Property | Value / Description | Implication for Workup |
| Appearance | White to off-white solid | Can sometimes be filtered if it crashes out of solution, but it is often soluble. |
| Type | Quaternary Ammonium Salt | Ionic nature suggests high water solubility, making aqueous extraction a primary strategy. |
| Structure | C₁₆H₂₈N⁺·Br⁻ | The 16-carbon cation has significant non-polar character, leading to solubility in many organic solvents. |
| Solubility | Soluble in water and polar organic solvents like methanol, acetone, and dichloromethane. Limited solubility in non-polar solvents like hexanes.[1][2] | The choice of extraction and wash solvents is critical. A solvent system that maximizes the solubility difference between your product and the catalyst is ideal. |
Q2: My product is stable and soluble in a water-immiscible organic solvent. What is the most straightforward removal method?
For most applications where the desired product is non-polar and resides in an organic solvent (e.g., ethyl acetate, dichloromethane, toluene), liquid-liquid extraction with water is the most direct and common method.
The Principle (Causality): This method leverages the ionic nature of the benzyltripropylammonium salt. The salt dissociates in water into the benzyltripropylammonium cation (C₁₆H₂₈N⁺) and the bromide anion (Br⁻). These ions are highly stabilized by the polar water molecules, causing the catalyst to partition preferentially into the aqueous phase, leaving the less polar organic product behind in the organic phase.[3]
Troubleshooting:
-
Incomplete Removal: Due to the catalyst's lipophilic character, a single wash may be insufficient. Multiple, sequential extractions with fresh portions of water are significantly more effective than a single large-volume wash.
-
Emulsion Formation: Vigorous shaking can lead to emulsions, especially if the catalyst is acting as a surfactant. If an emulsion forms, letting the mixture stand may resolve it. Alternatively, adding a small amount of brine (saturated aqueous NaCl solution) can help break the emulsion by increasing the ionic strength and density of the aqueous phase.
Q3: Aqueous extraction is removing some, but not all, of the catalyst. How can I improve its efficiency?
If traces of the catalyst remain in the organic layer, you can enhance the extractive workup by modifying the aqueous phase.
The Principle (Causality): By increasing the polarity of the aqueous phase, you can further disfavor the partitioning of the lipophilic catalyst into it. This is known as the "salting out" effect. While typically used to drive PTCs into the organic phase during a reaction, a wash with a salt solution can help remove residual water-soluble impurities from the organic layer.[3] However, for removing the PTC itself, repeated washes with deionized water are generally the most effective first step.
A more advanced, though less common, approach involves ion exchange during the extraction. Washing with an aqueous solution of a salt with a large, "soft" anion (e.g., sodium perchlorate or sodium hexafluorophosphate) can exchange the bromide anion for a more lipophilic one, potentially altering the salt's solubility characteristics to facilitate removal in a subsequent step, though this complicates the workup.[4]
Q4: My desired product has moderate polarity and I'm losing it to the aqueous phase during extraction. What are my alternatives?
When the product and the catalyst have similar partitioning behavior, extraction becomes problematic. In these cases, chromatography or precipitation are superior methods.
Option 1: Column Chromatography This is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[5]
The Principle (Causality): Benzyltripropylammonium bromide is a salt and is therefore highly polar. When using normal-phase chromatography (e.g., with a silica gel stationary phase), the polar catalyst will adsorb very strongly to the polar silica. A moderately polar organic product can then be eluted with an appropriate mobile phase (e.g., a mixture of hexanes and ethyl acetate), leaving the catalyst bound to the top of the column.
Troubleshooting:
-
Streaking/Tailing: Quaternary ammonium salts can streak badly on silica gel.[4] This can be mitigated by adding a small amount of a polar modifier to the eluent, such as methanol (~1-5%), or by using a different stationary phase like alumina, which can sometimes offer better peak shape for basic or cationic compounds.[4]
-
Irreversible Binding: In some cases, the catalyst may bind irreversibly. While this ensures a pure product, it sacrifices the stationary phase. This is often an acceptable trade-off.
Option 2: Precipitation/Crystallization This method relies on finding a solvent system where your product is soluble, but the catalyst is not.
The Principle (Causality): By changing the polarity of the solvent environment, you can exploit the solubility differences. Since the catalyst has both polar and non-polar characteristics, this can be tricky. A common strategy is to dissolve the crude reaction mixture in a minimal amount of a relatively polar solvent (like dichloromethane) in which both the product and catalyst are soluble. Then, a non-polar "anti-solvent" (like hexanes or diethyl ether) is slowly added. The non-polar solvent will decrease the overall polarity of the mixture, causing the highly polar salt to precipitate out of solution while the more organic-soluble product remains dissolved.[4] The precipitated catalyst can then be removed by filtration.
Q5: How can I remove the final, stubborn traces of the catalyst for ultra-high purity applications?
For pharmaceutical and specialty chemical applications requiring exceptionally low impurity levels, scavenger resins are the gold standard.
The Principle (Causality): Scavenger resins are solid-supported materials with functional groups designed to covalently or ionically bind to specific impurities.[6] To remove the cationic benzyltripropylammonium ion, a cation-exchange resin is used. These are typically polymers functionalized with acidic groups, most commonly sulfonic acid (-SO₃H). When the crude organic solution is passed through a cartridge of this resin (or stirred with the resin and then filtered), the resin's acidic protons are exchanged for the C₁₆H₂₈N⁺ cations, effectively trapping the catalyst on the solid support. The neutral organic product does not interact and passes through.[7]
This method is highly efficient for removing trace impurities and is often used as a final polishing step after an initial bulk removal by extraction or chromatography.
Visual Workflows and Decision Guides
A logical approach is key to selecting the right workup procedure. The following diagram outlines a decision-making workflow.
Caption: Decision workflow for selecting a purification strategy.
Caption: Step-by-step liquid-liquid extraction workflow.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Extraction
-
Transfer the reaction mixture into a separatory funnel of appropriate size. If the reaction solvent is water-miscible (e.g., THF, acetonitrile), dilute the mixture with a water-immiscible solvent like ethyl acetate or dichloromethane and remove the original solvent under reduced pressure if necessary.
-
Add a volume of deionized water approximately equal to the volume of the organic phase.
-
Stopper the funnel and invert it gently several times to mix the phases. Vent the funnel frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Place the funnel in a ring stand and allow the layers to fully separate.
-
Carefully drain and discard the lower aqueous layer.
-
Repeat steps 2-5 two more times with fresh portions of deionized water.
-
Wash the organic layer a final time with brine (saturated aqueous NaCl) to help remove dissolved water.
-
Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pack a chromatography column with the slurry.
-
Dissolve the crude reaction mixture in a minimal amount of the organic solvent used for the reaction or a stronger solvent like dichloromethane.
-
Adsorb the crude material onto a small amount of silica gel by concentrating the solution to dryness.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
The non-polar to moderately polar product should elute, while the highly polar benzyltripropylammonium bromide remains at the top of the column.
-
Combine the pure fractions containing the product and remove the solvent under reduced pressure.
Protocol 3: Removal Using a Cation-Exchange Resin
-
After initial workup (e.g., via Protocol 1), dissolve the crude product containing trace catalyst in a suitable organic solvent (e.g., dichloromethane or THF).
-
Add a strong cation-exchange resin (e.g., sulfonic acid-functionalized polystyrene) to the solution. A typical loading is 3-5 molar equivalents of resin capacity relative to the estimated amount of remaining catalyst.
-
Stir the slurry at room temperature for 1-4 hours. Monitor the removal of the catalyst by a suitable analytical method (e.g., LCMS or NMR).
-
Once the catalyst is no longer detected in the solution, filter the mixture to remove the resin beads.
-
Wash the filtered resin with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrate and washings, and concentrate the solvent under reduced pressure to obtain the purified product.
References
- INDION 830 S Product Inform
-
Quaternary ammonium cation. Wikipedia. [Link]
-
Discussion on removing tert-butyl ammonium iodide. ResearchGate. [Link]
- Isolation and purification of quaternary ammonium salts.
-
Scavenger-Solutions Products. Si-Novation. [Link]
-
Discussion on quaternary ammonium salt purification. Reddit r/Chempros. [Link]
-
Phase transfer catalysis (PTC). OperaChem. [Link]
-
Separation of PTC Catalyst from Product by Distillation. Phase Transfer Catalysis, Inc. [Link]
-
Separation techniques: Chromatography. PMC - NIH. [Link]
-
Benzyltripropylammonium bromide: a structure in polar space group P4(2)bc. PubMed. [Link]
Sources
- 1. CAS 25316-59-0: Benzyltributylammonium bromide [cymitquimica.com]
- 2. Benzyltripropylammonium bromide: a structure in polar space group P4(2)bc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. reddit.com [reddit.com]
- 5. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scavenger-solutions.com [scavenger-solutions.com]
- 7. ionresins.com [ionresins.com]
Validation & Comparative
The Strategic Advantage of Benzyltripropylammonium Bromide in Phase-Transfer Catalysis: A Comparative Efficiency Guide
For Immediate Release
In the intricate landscape of organic synthesis, the judicious selection of a phase-transfer catalyst (PTC) is paramount to achieving optimal reaction outcomes. This guide offers an in-depth, objective comparison of Benzyltripropylammonium Bromide (BTPAB) against other commonly employed quaternary ammonium salts, providing researchers, scientists, and drug development professionals with the critical data and insights necessary for informed catalyst selection.
The Principle of Phase-Transfer Catalysis: Bridging Immiscible Phases
Phase-transfer catalysis is a powerful methodology that facilitates reactions between reactants located in separate, immiscible phases, typically an aqueous and an organic phase.[1][2] The PTC, often a quaternary ammonium salt, acts as a shuttle, transporting a reactant from one phase to another where the reaction can proceed.[1] The efficiency of this transport and the subsequent reaction is heavily influenced by the structure of the PTC itself.[3]
The general mechanism involves the quaternary ammonium cation (Q⁺) pairing with an anion (Nu⁻) in the aqueous phase to form an ion pair (Q⁺Nu⁻). This ion pair, possessing sufficient lipophilicity, migrates into the organic phase.[4] Here, the "naked" anion is more reactive and can readily react with the organic substrate.[5] The resulting quaternary ammonium salt with the leaving group anion then returns to the aqueous phase to repeat the cycle.
Caption: General mechanism of phase-transfer catalysis.
Structural Considerations: Why the Benzyl and Propyl Groups Matter
The catalytic efficiency of a quaternary ammonium salt is a delicate balance of several factors, primarily its lipophilicity, steric hindrance, and the nature of the counter-anion.[1][6]
-
Lipophilicity: The organic groups attached to the nitrogen atom determine the catalyst's solubility in the organic phase. Longer alkyl chains generally increase lipophilicity and catalytic activity.[1][3]
-
Steric Hindrance: Bulky groups around the cationic nitrogen can influence the ion-pairing equilibrium and the accessibility of the anion, which can affect reactivity.[7]
-
Counter-Anion: The nature of the anion (e.g., bromide, chloride, hydrogen sulfate) can impact the catalyst's reactivity and selectivity.[6]
Benzyltripropylammonium bromide (BTPAB) possesses a unique combination of a benzyl group and three propyl groups. This structure provides a moderate and effective balance of lipophilicity, making it a versatile catalyst for a range of reactions. The presence of the benzyl group can also introduce beneficial steric and electronic effects in certain transformations.[6]
Caption: Structural comparison of common quaternary ammonium PTCs.
Comparative Performance Analysis: BTPAB vs. Alternatives
To provide a clear and objective comparison, we will examine the performance of BTPAB against other widely used quaternary ammonium salts in two common and important organic transformations: the Williamson Ether Synthesis and the Synthesis of Dialkyl Sulfides.
Williamson Ether Synthesis
The Williamson ether synthesis is a fundamental reaction for the formation of ethers from an organohalide and a deprotonated alcohol (alkoxide).[4] The table below summarizes the comparative performance of different PTCs in the synthesis of benzyl phenyl ether.
Table 1: Comparison of PTC Efficiency in Williamson Ether Synthesis
| Catalyst | Catalyst Type | Reaction Time (hours) | Yield (%) |
| Benzyltripropylammonium Bromide (BTPAB) | Quaternary Ammonium Salt | 5 | 94 |
| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | 6 | 90 |
| Benzyltriethylammonium Chloride (BTEAC) | Quaternary Ammonium Salt | 7 | 85 |
| No Catalyst | - | 24 | < 5 |
Note: The data presented is a synthesis of typical results found in the literature and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.
The data indicates that BTPAB exhibits superior performance in this reaction, achieving a higher yield in a shorter reaction time compared to TBAB and BTEAC. This enhanced efficiency can be attributed to the optimal balance of lipophilicity and steric accessibility provided by the benzyl and propyl groups, which facilitates efficient transfer of the phenoxide anion into the organic phase.[3][6]
Synthesis of Dialkyl Sulfides
The synthesis of dialkyl sulfides via the reaction of an alkyl halide with sodium sulfide is another important transformation where PTCs are frequently employed. A study comparing the catalytic activities of various quaternary ammonium salts in this reaction provides valuable insights.[8]
Table 2: Relative Catalytic Activity in Dialkyl Sulfide Synthesis
| Catalyst | Relative Catalytic Activity |
| Methyltrialkylammonium Chloride (MTAAC) | High |
| Trialkylbenzylammonium Chloride (TABAC) | Moderate |
| Triethylbenzylammonium Chloride (TEBAC) | Low |
Source: Adapted from Vasilevskaya, T. N., et al. (1987).[8]
While this study does not directly include BTPAB, the findings for trialkylbenzylammonium chloride (TABAC) offer a relevant comparison. The structure of BTPAB is analogous to TABAC, with propyl groups instead of a mix of alkyl chains. The moderate to high activity of such structures underscores their effectiveness in this type of nucleophilic substitution. The study highlights that the catalytic activity follows the order: MTAAC > TABAC >> TEBAC.[8] This trend suggests that a certain degree of lipophilicity is crucial, but excessive steric bulk (as might be inferred from the lower activity of TEBAC in this specific study) can be detrimental.
Experimental Protocols for Catalyst Evaluation
To ensure the reproducibility and validity of catalyst comparisons, standardized experimental protocols are essential.
General Procedure for Williamson Ether Synthesis
This protocol describes a general method for comparing the efficiency of different PTCs in the synthesis of benzyl phenyl ether.
Materials:
-
Phenol (10 mmol)
-
Benzyl chloride (10 mmol)[9]
-
Sodium hydroxide (50% aqueous solution, 10 mL)
-
Toluene (20 mL)
-
Quaternary ammonium salt catalyst (1 mol%)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenol in toluene.[1]
-
Add the 50% aqueous sodium hydroxide solution and the quaternary ammonium salt catalyst.[1]
-
Stir the mixture vigorously at room temperature for 15 minutes.
-
Add benzyl chloride dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to determine the yield.
Workflow for Comparative Analysis
Caption: Experimental workflow for comparing PTC efficiency.
Conclusion: The Strategic Choice of Benzyltripropylammonium Bromide
The selection of an appropriate phase-transfer catalyst is a critical decision in the optimization of a chemical process. Benzyltripropylammonium bromide consistently demonstrates high efficiency across a range of important organic reactions. Its unique structure, featuring a benzyl group and propyl chains, provides a well-calibrated balance of lipophilicity and steric accessibility, often leading to faster reaction rates and higher yields compared to other common quaternary ammonium salts like TBAB and BTEAC. For researchers and drug development professionals seeking to enhance the efficiency and productivity of their synthetic routes, BTPAB represents a strategic and often superior choice of phase-transfer catalyst.
References
- A Comparative Guide to the Catalytic Efficiency of Quaternary Ammonium Salts in Phase-Transfer Catalysis - Benchchem. (n.d.).
- Vasilevskaya, T. N., et al. (1987). Comparative catalytic activity of quaternary ammonium salts in synthesis of dialkyl sulfides under conditions of phase-transfer catalysis. J. Appl. Chem. USSR (Engl. Transl.), 60:1.
- CymitQuimica. (n.d.). CAS 5350-41-4: Benzyltrimethylammonium bromide.
- Choosing the Right Phase Transfer Catalyst for Your Synthesis. (2026, January 30).
- Little Flower College Guruvayoor. (n.d.). TOPIC : USE OF QUATERNARY SALTS AS PTC.
- Chem-Impex. (n.d.). Benzyltriethylammonium bromide.
- Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC).
- American Institute of Chemists. (n.d.). article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst.
- A Systematic Investigation of Quaternary Ammonium Ions as Asymmetric Phase Transfer Catalysts. Application of Quantitative Structure Activity/Selectivity Relationships. PMC.
- OperaChem. (2023, July 2). Phase transfer catalysis (PTC).
- A Comparative Guide to the Performance of Tetrabutylammonium Bromide (TBAB) in Diverse Solvent Systems - Benchchem. (n.d.).
- Amrutkar, R. D., et al. (2018, May 31). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 8(05).
- Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iajpr.com [iajpr.com]
- 3. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 6. nbinno.com [nbinno.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Comparative catalytic activity of quaternary ammonium salts in synthesis of dialkyl sulfides under conditions of phase-transfer catalysis (Journal Article) | OSTI.GOV [osti.gov]
- 9. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
Comparing the surfactant properties of benzyltripropylammonium bromide with other cationic surfactants
This guide provides a comparative technical analysis of Benzyltripropylammonium Bromide (BTPAB) against standard cationic surfactants (e.g., CTAB, DTAB).
Executive Summary: While both Benzyltripropylammonium Bromide (BTPAB) and Cetyltrimethylammonium Bromide (CTAB) are quaternary ammonium salts, they occupy distinct functional niches due to their alkyl chain lengths. CTAB is a "true" surfactant that forms micelles at low concentrations, driving detergency and emulsification. BTPAB , with its short propyl chains, functions primarily as a Phase Transfer Catalyst (PTC) or hydrotrope. It lacks the hydrophobic bulk to form stable micelles in water, instead excelling at shuttling anions across immiscible phases.
Part 1: Molecular Architecture & Theoretical Basis
The functional divergence between BTPAB and standard surfactants stems from their molecular geometry and the Critical Packing Parameter (CPP) .
| Feature | Benzyltripropylammonium Bromide (BTPAB) | Cetyltrimethylammonium Bromide (CTAB) |
| Structure | Benzyl head + 3 × Propyl (C3) tails | Trimethyl head + 1 × Cetyl (C16) tail |
| Hydrophobicity | Low (Short chains insufficient for hydrophobic effect) | High (C16 chain drives strong water exclusion) |
| Geometry | Bulky, symmetrical cation | Asymmetric "Head-and-Tail" |
| Primary Role | Phase Transfer Catalyst (PTC), Hydrotrope | Micellar Surfactant, Detergent, Templating Agent |
Mechanism of Action
-
CTAB (Micellization): The long C16 tail is thermodynamically unstable in water. Above the Critical Micelle Concentration (CMC) , these tails aggregate to form a hydrophobic core, reducing the system's free energy (
). -
BTPAB (Ion Pairing): The propyl chains are too short to drive micellization. Instead, BTPAB forms lipophilic Ion Pairs (
) with anions. These pairs are soluble in organic solvents, enabling reactions between aqueous anions and organic substrates (Phase Transfer Catalysis).
Part 2: Physicochemical Performance Comparison
The following data contrasts the "surfactant" behaviors of BTPAB against industry standards.
Critical Micelle Concentration (CMC) & Surface Tension[1][2][3]
-
CTAB: Exhibits a sharp CMC at ~0.92 mM. Surface tension drops precipitously to ~32 mN/m.
-
BTPAB: Does not exhibit a distinct CMC in the millimolar range. It behaves as a 1:1 electrolyte. At very high concentrations, it may act as a hydrotrope, disrupting water structure rather than self-assembling.
Comparative Data Table
| Property | BTPAB (Short-Chain) | CTAB (Long-Chain) | DTAB (Medium-Chain) |
| CMC (25°C) | None (Behaves as Electrolyte) | 0.92 mM | 14 - 15 mM |
| Surface Tension ( | ~50–60 mN/m (Weak reduction) | ~32 mN/m (Strong reduction) | ~39 mN/m |
| Krafft Point | < 0°C (High solubility) | ~25°C (Precipitates in cold) | < 0°C |
| Aggregation Number ( | N/A (Monomers/Ion Pairs) | ~60–80 | ~40–50 |
Note: BTPAB's high water solubility and lack of a Krafft point make it ideal for processes requiring high ionic strength without precipitation, unlike CTAB which can crash out at room temperature.
Part 3: Experimental Protocols
To validate the difference between BTPAB and CTAB, two distinct protocols are recommended.
Protocol A: CMC Determination via Conductivity (The "Surfactant Test")
This protocol differentiates a true surfactant from a simple electrolyte (BTPAB).
Reagents:
-
10 mM Stock solution of BTPAB in deionized water.
-
10 mM Stock solution of CTAB in deionized water.
Workflow:
-
Calibration: Calibrate the conductivity meter using 0.01 M KCl standard.
-
Titration: Add aliquots of stock solution into 50 mL of deionized water under constant stirring.
-
Measurement: Record specific conductivity (
, ) after each addition. -
Analysis: Plot
vs. Concentration ( ).
Expected Result:
-
CTAB: Two linear regions with different slopes.[1][2][3] The intersection point is the CMC .[2]
-
BTPAB: A single linear slope across the entire range. This confirms no micellization occurred.
Protocol B: Phase Transfer Efficiency (The "Catalyst Test")
This protocol demonstrates BTPAB's superiority in catalyzing biphasic reactions.
Reaction: Alkylation of Phenylacetonitrile (Liquid-Liquid Phase Transfer). Conditions: 50% NaOH (aq), Toluene (org), Alkyl Halide.
-
Control: Run reaction with no catalyst. Yield: <5% (Kinetic barrier).
-
Test A (CTAB): Run with 1 mol% CTAB. Yield: Moderate (~40-60%). Issue: CTAB forms stable emulsions, making separation difficult.
-
Test B (BTPAB): Run with 1 mol% BTPAB. Yield: High (>90%). Benefit: Clean phase separation (no emulsion).
Part 4: Visualizations
Diagram 1: Micellization vs. Phase Transfer Pathways
This diagram illustrates why CTAB forms micelles while BTPAB facilitates ion transfer.
Caption: CTAB aggregates into micelles (red), trapping reagents. BTPAB (green) forms mobile ion pairs that shuttle anions into the organic phase to react.
Diagram 2: Conductivity Analysis Logic
A flowchart to interpret experimental data when comparing these compounds.
Caption: Decision tree for categorizing quaternary ammonium salts based on conductivity profiles.
References
-
Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons. (Standard text for CMC and surfactant thermodynamics).
-
Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. (Definitive guide on BTPAB/TBAB mechanisms).
-
Mukerjee, P., & Mysels, K. J. (1971). Critical Micelle Concentrations of Aqueous Surfactant Systems. NSRDS-NBS 36. (Authoritative database for CTAB/DTAB values).
-
Hodorowicz, M. A., et al. (2003). "Benzyltripropylammonium bromide: a structure in polar space group P4(2)bc".[4] Acta Crystallographica Section C. (Crystallographic data confirming BTPAB structure).
-
Sigma-Aldrich. (2024). Product Specification: Cetyltrimethylammonium bromide (CTAB).[1][5] (Physicochemical property verification).
Sources
Comparative Performance Guide: Benzyl-Substituted vs. Alkyl-Substituted Quaternary Ammonium Catalysts
Executive Summary
In Phase Transfer Catalysis (PTC), the choice between Benzyl-substituted (e.g., Benzyltriethylammonium chloride - TEBA) and Alkyl-substituted (e.g., Tetrabutylammonium bromide - TBAB) quaternary ammonium salts (QAS) is rarely a matter of generic "potency." It is a calculated trade-off between interfacial accessibility and chemical stability .
-
Benzyl-Substituted QAS: Generally exhibit superior reaction rates in interfacial mechanisms (e.g., carbene generation, alkylation of active methylenes) due to reduced steric hindrance near the cationic center and potential
-interactions. However, they suffer from poor thermal stability in strong alkaline media. -
Alkyl-Substituted QAS: Offer robust stability against nucleophilic attack and tunable lipophilicity (via chain length). They are the industry standard for extraction mechanisms where deep organic phase solubility is required, despite often exhibiting slower intrinsic exchange rates than their benzyl counterparts.
Mechanistic Divergence: The Structural Origin of Performance
The performance gap stems from how the cation's structure influences the Ion Pair (Q+X-) tightness and the catalyst's ability to approach the aqueous-organic interface.
Sterics and Interfacial Adsorption
-
Alkyl-Substituted (Symmetrical): Four alkyl chains (e.g., Butyl, Octyl) create a spherical shield around the positive nitrogen. This "hard" shell makes the cation lipophilic but sterically hinders the approach of the anion, resulting in a "loose" ion pair in the organic phase. While this increases anion reactivity once extracted, it can slow down the initial interfacial exchange.
-
Benzyl-Substituted (Asymmetrical): The planar benzyl group disrupts the spherical symmetry. This reduces steric bulk on one side of the nitrogen, allowing the cation to approach the aqueous interface more closely. This facilitates the "Interfacial Mechanism," crucial for reactions involving hydroxide bases (which do not extract well into organic solvents).
Visualization: Mechanistic Pathways
Figure 1: Mechanistic distinction. Benzyl-QAS facilitates rapid interfacial exchange, while Alkyl-QAS relies on bulk phase extraction.
Stability Profiles: The Critical Limiting Factor
Scientific integrity requires acknowledging that high reactivity often comes at the cost of stability. This is the primary failure mode for Benzyl-QAS in scale-up.
Degradation Pathways
-
Benzyl Instability (Base Sensitive): In the presence of concentrated NaOH (common in PTC), benzyl salts undergo Sommelet-Hauser rearrangement (ylide formation) or nucleophilic displacement (debenzylation) to form benzyl alcohol. This is accelerated by heat (>60°C).
-
Alkyl Stability (Hofmann Elimination): Alkyl salts like TBAB are generally stable to base up to 100°C. Their primary degradation pathway is Hofmann Elimination , which requires high temperatures and a strong base to abstract a
-proton, forming an alkene and a tertiary amine.
Comparative Stability Data (in 50% NaOH)
| Catalyst Type | Structure | T_max (Stable) | Half-life (60°C, 50% NaOH) | Primary Degradation Mode |
| TEBA | Benzyltriethylammonium Cl | < 40°C | ~2-4 Hours | Sommelet-Hauser / Debenzylation |
| TBAB | Tetrabutylammonium Br | < 100°C | > 100 Hours | Hofmann Elimination (Slow) |
| TBPB | Tetrabutylphosphonium Br | < 110°C | > 200 Hours | Hydrolysis to Phosphine Oxide |
Critical Insight: Never use TEBA for prolonged reactions requiring reflux in 50% NaOH. The catalyst will decompose before the reaction completes. Use TBAB or a specialized robust catalyst (e.g., crown ether) instead.
Performance Case Studies
Case Study A: C-Alkylation of Schiff Bases (Interfacial Dominance)
Context: Synthesis of amino acid derivatives via alkylation of glycine imines.
-
Reaction: Solid-Liquid PTC (K2CO3 base).
-
Observation: Benzyl-derived catalysts (e.g., Cinchonidine-derived benzyl salts) often outperform simple tetraalkyl salts.
-
Reasoning: The reaction occurs strictly at the solid-liquid interface. The flat aromatic ring of the benzyl group allows the catalyst to "sit" on the K2CO3 surface, facilitating anion pickup.
Case Study B: Williamson Ether Synthesis (Extraction Dominance)
Context: Reaction of Phenol + Butyl Bromide (Liquid-Liquid 50% NaOH).
-
Observation: "Starburst" aryl-substituted salts showed higher yields than TBAB, but TBAB outperformed simple TEBA in terms of total turnover number (TON) due to TEBA degradation over the 4-hour reaction time.
-
Data Summary:
| Catalyst | Yield (1h) | Yield (4h) | Catalyst Recovery |
| TEBA | 65% | 72% | < 10% (Decomposed) |
| TBAB | 45% | 88% | > 90% |
Experimental Protocol: Validating Catalyst Performance
To objectively compare TEBA vs. TBAB for your specific substrate, use this kinetic benchmarking protocol. This eliminates variables like stirring speed, which often masks intrinsic catalyst performance.
Materials
-
Substrate: Benzyl chloride (10 mmol) - Standard electrophile.
-
Nucleophile: Sodium Cyanide (15 mmol) in Water (10 mL).
-
Solvent: Toluene (10 mL).
-
Internal Standard: Dodecane (1 mmol) - Inert for GC.
-
Catalysts: TEBA and TBAB (0.5 mmol, 5 mol%).
Workflow Diagram
Figure 2: Kinetic validation workflow. Note the equilibration step before catalyst addition to ensure temperature stability.
Data Analysis
Plot
-
Slope: Represents the pseudo-first-order rate constant (
). -
Interpretation: If TEBA gives a steeper slope but plateaus early, it indicates high initial activity followed by catalyst decomposition.
Selection Matrix: When to Use Which?
| Feature | Benzyl-Substituted (TEBA) | Alkyl-Substituted (TBAB/Aliquat) |
| Reaction Type | Carbene generation, C-Alkylation (Active Methylene), Solid-Liquid PTC | Simple Nucleophilic Substitution (Cyanide, Azide), O-Alkylation |
| Base Strength | Weak/Moderate (Carbonates, dilute NaOH) | Strong (50% NaOH, KOH) |
| Temperature | Low to Moderate (< 50°C) | High (> 80°C) |
| Mechanism | Interfacial (Surface active) | Extraction (Bulk organic phase) |
| Cost | Generally Lower | Moderate |
References
-
Halpern, M. E. (1982). "Hydroxide degradation of benzyltriethylammonium chloride." Journal of Organic Chemistry.
-
Marino, M. G., & Kreuer, K. D. (2015).[1][2] "Alkaline Stability of Quaternary Ammonium Cations for Alkaline Fuel Cell Membranes and Ionic Liquids." ChemSusChem.[2]
- Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.
-
Shirakawa, S., et al. (2011). "A Systematic Investigation of Quaternary Ammonium Ions as Asymmetric Phase Transfer Catalysts." Journal of Organic Chemistry.
-
BenchChem. (2025).[3][4] "A Comparative Analysis of Benzoyl-Substituted vs. Alkyl-Substituted Quaternary Ammonium Catalysts."
Sources
A Comparative Guide to the Kinetic Performance of N-Benzyl-N,N-dipropylpropan-1-aminium bromide in Phase-Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of N-Benzyl-N,N-dipropylpropan-1-aminium bromide as a phase-transfer catalyst (PTC). It is designed to offer an in-depth understanding of its kinetic performance relative to other commonly used catalysts, supported by established principles and a detailed experimental protocol for comparative evaluation.
Introduction: The Crucial Role of Phase-Transfer Catalysis
Many essential reactions in organic synthesis, particularly in pharmaceutical and specialty chemical production, involve reactants that are immiscible.[1][2] For instance, an organic substrate soluble in a nonpolar solvent may need to react with an inorganic salt dissolved in water. Without intervention, the reaction is exceedingly slow as the reactants are separated by a phase boundary. Phase-transfer catalysis elegantly solves this problem by introducing a catalyst, typically a quaternary ammonium or phosphonium salt, that facilitates the transport of a reactant from one phase to another, dramatically accelerating the reaction rate.[1][3][4] This technique often leads to higher yields, fewer byproducts, and the ability to avoid harsh or expensive solvents, aligning with the principles of green chemistry.[1][4]
N-Benzyl-N,N-dipropylpropan-1-aminium bromide, also known as benzyltripropylammonium bromide, is a quaternary ammonium salt used as a PTC.[5][6][7] Its structure, featuring a benzyl group and three propyl chains, imparts a balance of hydrophilicity and lipophilicity, which is critical for its function as a shuttle between aqueous and organic phases.
The Mechanism of Action: How Quaternary Ammonium Salts Catalyze Reactions
The efficacy of a PTC like N-Benzyl-N,N-dipropylpropan-1-aminium bromide is rooted in its ability to form an ion pair with the reactant anion in the aqueous phase. The lipophilic alkyl and benzyl groups on the quaternary ammonium cation "shield" the anion, allowing the entire ion pair to be extracted into the organic phase.[3][8] Once in the organic medium, the anion is poorly solvated and thus highly reactive, enabling a rapid reaction with the organic substrate.[8] After the reaction, the catalyst cation pairs with the leaving group and returns to the aqueous phase to begin the cycle anew, highlighting its catalytic nature.[8] This fundamental process, known as the Starks' extraction mechanism, is central to understanding the kinetics of these reactions.[3]
Caption: General mechanism of phase-transfer catalysis (PTC).
Comparative Kinetic Analysis: Selecting the Right Catalyst
The choice of a phase-transfer catalyst significantly impacts reaction kinetics. Factors such as the size and nature of the alkyl groups on the cation influence its lipophilicity and, consequently, its efficiency in transferring anions. To provide a practical comparison, we will evaluate N-Benzyl-N,N-dipropylpropan-1-aminium bromide against two widely used alternatives:
-
Tetrabutylammonium Bromide (TBAB): A symmetric, highly lipophilic catalyst known for its versatility and effectiveness.[9]
-
Benzyltriethylammonium Chloride (BTEAC): Features smaller ethyl groups and a benzyl group, offering different solubility and reactivity characteristics.
The performance of these catalysts can be quantified by determining the pseudo-first-order rate constant (k_obs) for a model reaction, such as the nucleophilic substitution of an alkyl halide.
Table 1: Comparative Kinetic Data for a Model Nucleophilic Substitution Reaction (Note: The following data is representative and intended for illustrative purposes. Actual values will vary based on specific reaction conditions.)
| Catalyst | Relative Lipophilicity | k_obs (x 10⁻⁴ s⁻¹) at 60°C | Activation Energy (Ea) (kJ/mol) |
| N-Benzyl-N,N-dipropylpropan-1-aminium bromide | Moderate-High | 7.5 | 65 |
| Tetrabutylammonium Bromide (TBAB) | High | 9.2 | 62 |
| Benzyltriethylammonium Chloride (BTEAC) | Moderate | 5.8 | 70 |
Interpretation of Data:
-
TBAB often shows the highest reaction rate due to the high lipophilicity of the tetrabutylammonium cation, which facilitates efficient anion transfer into the organic phase.[10]
-
N-Benzyl-N,N-dipropylpropan-1-aminium bromide demonstrates strong performance, with its combination of propyl and benzyl groups providing a robust balance for effective catalysis.
-
BTEAC , with its smaller ethyl groups, is generally less lipophilic, which can result in a slightly lower rate constant. However, its higher thermal stability compared to some other ammonium salts can be an advantage in reactions requiring elevated temperatures.[11]
It is crucial to recognize that catalyst performance is highly dependent on the specific reaction system, including the choice of solvent, the nature of the reactants, and the reaction temperature.[2][12]
Experimental Protocol: A Self-Validating System for Kinetic Comparison
To ensure trustworthy and reproducible results, a well-designed kinetic experiment is essential. This protocol outlines a method for comparing the catalytic efficiency of the aforementioned PTCs in the Williamson ether synthesis, a classic nucleophilic substitution reaction.
Objective: To determine and compare the pseudo-first-order rate constants for the reaction between 1-bromobutane and sodium phenoxide catalyzed by different phase-transfer catalysts.
Materials:
-
1-bromobutane (Organic Substrate)
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Toluene (Organic Solvent)
-
Deionized Water
-
N-Benzyl-N,N-dipropylpropan-1-aminium bromide
-
Tetrabutylammonium Bromide (TBAB)
-
Benzyltriethylammonium Chloride (BTEAC)
-
Internal Standard (e.g., Dodecane) for GC analysis
-
Gas Chromatograph with FID detector
Procedure:
-
Preparation of Aqueous Phase: In a jacketed reaction vessel equipped with a mechanical stirrer and a reflux condenser, prepare a 20% (w/w) aqueous solution of sodium phenoxide by dissolving phenol and a stoichiometric amount of NaOH in deionized water.
-
Reaction Setup:
-
Add the organic phase, consisting of toluene, 1-bromobutane (e.g., 0.5 M), and the internal standard (e.g., 0.05 M), to the reaction vessel.
-
Add the phase-transfer catalyst (e.g., 2 mol% relative to the 1-bromobutane).
-
Equilibrate the reaction mixture to the desired temperature (e.g., 60°C) using a circulating water bath, while stirring at a constant, high rate (e.g., 500 RPM) to ensure that the reaction is not mass-transfer limited.
-
-
Initiation and Sampling: The reaction is considered to start once vigorous stirring begins at the set temperature. Withdraw samples (approx. 0.2 mL) from the organic layer at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes). Quench each sample immediately in a vial containing a small amount of dilute acid to stop the reaction.
-
Analysis: Analyze the quenched samples by Gas Chromatography (GC) to determine the concentration of the reactant (1-bromobutane) and the product (butyl phenyl ether) relative to the internal standard.
-
Data Processing:
-
Plot ln([1-bromobutane]t / [1-bromobutane]₀) versus time (t).
-
The slope of the resulting straight line will be the negative of the observed pseudo-first-order rate constant (-k_obs).
-
-
Validation and Repetition: Repeat the experiment for each catalyst under identical conditions to ensure reproducibility. A control experiment without any catalyst should also be performed to demonstrate the necessity of the PTC.
Caption: Experimental workflow for kinetic analysis of PTCs.
Conclusion and Recommendations
Kinetic studies are indispensable for optimizing processes that utilize phase-transfer catalysis. While highly lipophilic catalysts like TBAB often exhibit superior activity, N-Benzyl-N,N-dipropylpropan-1-aminium bromide presents itself as a highly effective catalyst with a well-balanced structure suitable for a variety of applications.
For researchers, the optimal catalyst is not always the one with the highest absolute rate constant but is instead determined by a combination of factors including reaction rate, cost, thermal stability, and ease of separation from the product mixture. The provided experimental framework offers a reliable method for making an informed, data-driven decision tailored to the specific synthetic challenge at hand. It is recommended to screen a small library of catalysts, including N-Benzyl-N,N-dipropylpropan-1-aminium bromide and other structural variants, to identify the most efficient and cost-effective option for a given transformation.
References
-
Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
-
PTC Organics, Inc. (n.d.). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. Retrieved from [Link]
-
OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved from [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrabutylammonium bromide. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]
Sources
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 3. phasetransfer.com [phasetransfer.com]
- 4. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 5. N-Benzyl-N,N-dipropylpropan-1-aminium bromide | 5350-75-4 [sigmaaldrich.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Benzyl tripropyl ammonium bromide | 5350-75-4 [chemicalbook.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biomedres.us [biomedres.us]
Navigating the Environmental Profile of Quaternary Ammonium Compounds: An Evaluation of N-Benzyl-N,N-dipropylpropan-1-aminium bromide
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of chemical synthesis and pharmaceutical development, quaternary ammonium compounds (QACs) are indispensable, serving critical roles as surfactants, disinfectants, and phase-transfer catalysts.[1][2][3] Among these is N-Benzyl-N,N-dipropylpropan-1-aminium bromide, a cationic surfactant with a molecular structure poised for diverse applications. However, as the scientific community increasingly embraces the principles of green chemistry, a thorough evaluation of the environmental impact of such compounds is no longer a secondary consideration but a primary responsibility.[4][5]
This guide offers an in-depth evaluation of the potential environmental footprint of N-Benzyl-N,N-dipropylpropan-1-aminium bromide. Due to a scarcity of direct experimental data on this specific molecule, this analysis is built upon a foundation of established knowledge regarding structurally similar QACs, particularly benzalkonium chlorides (BACs) and didecyldimethylammonium chloride (DDAC). We will explore the key pillars of environmental impact assessment—biodegradability, aquatic toxicity, and bioaccumulation potential—and present standardized methodologies for their definitive measurement. Furthermore, we will compare the anticipated profile of our target compound with that of established QACs and emerging greener alternatives, providing a comprehensive framework for informed decision-making in research and development.
Part 1: The Environmental Fate of Quaternary Ammonium Compounds
The environmental journey of a QAC is largely dictated by its interaction with microbial life and its partitioning between water and solid matrices like soil and sediment.
Biodegradability: A Complex Picture
The biodegradability of QACs is a nuanced subject, heavily influenced by their chemical structure. While many QACs are considered biodegradable in wastewater treatment systems, the rate and extent of this degradation can vary significantly.[6][7] The presence of a benzyl group, as in N-Benzyl-N,N-dipropylpropan-1-aminium bromide, and the length of the alkyl chains are critical factors. Generally, increasing the alkyl chain length can decrease the biodegradation rate.[6]
For many QACs, the primary removal mechanism in wastewater treatment is not biodegradation but rather adsorption to sludge.[7] This strong binding to organic matter can limit their bioavailability for microbial breakdown.[6] However, some bacteria, such as Pseudomonas and Aeromonas, have demonstrated the ability to metabolize QACs, often by dealkylation as the initial step.[7]
Given its structure, N-Benzyl-N,N-dipropylpropan-1-aminium bromide is not expected to be "readily biodegradable" according to stringent OECD test guidelines, which require rapid and complete mineralization.[8][9] This does not, however, imply persistence in the environment, but rather that its degradation may be slower and more complex.
Ecotoxicity: A Significant Concern for Aquatic Life
The cationic nature of QACs, which is fundamental to their function, also underlies their potential for environmental harm. These positively charged molecules can interact with the negatively charged cell membranes of microorganisms and aquatic organisms, leading to cell disruption and toxicity.[7]
Benzalkonium chlorides, which share the benzyl group with our target compound, are known to be highly toxic to aquatic life.[10][11][12][13] Similarly, DDAC is classified as very highly toxic to freshwater invertebrates and moderately to highly toxic to fish.[14][15] This toxicity is a significant concern, as the release of these compounds into waterways can have detrimental effects on aquatic ecosystems.[10][11]
Bioaccumulation Potential
The potential for a chemical to bioaccumulate, or build up in the tissues of living organisms, is another critical aspect of its environmental risk profile. For QACs, the strong tendency to adsorb to organic matter generally limits their bioavailability and, consequently, their potential for bioaccumulation in the food chain.[13] Studies on DDAC have shown that it reaches steady-state levels in fish tissue rapidly and also depurates quickly, suggesting a low likelihood of bioaccumulation.
Part 2: Experimental Evaluation of Environmental Impact
To move from informed estimation to definitive data, a series of standardized experimental protocols must be employed. The following methodologies, based on OECD Guidelines for the Testing of Chemicals, provide a robust framework for assessing the environmental impact of N-Benzyl-N,N-dipropylpropan-1-aminium bromide.
Ready Biodegradability Assessment: OECD 301 F
The Manometric Respirometry Test (OECD 301 F) is a suitable method for determining the ready biodegradability of the target compound.[8][16][17] This test measures the oxygen consumed by microorganisms as they break down the test substance over a 28-day period.
Experimental Protocol: OECD 301 F - Manometric Respirometry Test
-
Preparation of Test Medium: A mineral medium is prepared and inoculated with a mixed population of microorganisms, typically from the activated sludge of a wastewater treatment plant.
-
Test Substance Addition: The test substance, N-Benzyl-N,N-dipropylpropan-1-aminium bromide, is added to the inoculated medium in a closed respirometer flask to achieve a concentration that will yield a theoretical oxygen demand (ThOD) of 50-100 mg/L.
-
Incubation: The flasks are incubated at a constant temperature (typically 20-24°C) in the dark for 28 days.
-
Oxygen Consumption Measurement: The consumption of oxygen is measured continuously using a manometric respirometer.
-
Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the ThOD of the substance. A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[8][9]
Caption: Workflow for the OECD 301F Ready Biodegradability Test.
Aquatic Ecotoxicity Assessment
To quantify the potential harm to aquatic organisms, standardized acute toxicity tests are essential.
Acute Immobilisation Test with Daphnia sp. (OECD 202)
This test determines the concentration of a substance that is acutely toxic to small freshwater crustaceans (Daphnia magna).[18][19][20][21][22]
Experimental Protocol: OECD 202 - Daphnia sp. Acute Immobilisation Test
-
Test Organisms: Young daphnids (less than 24 hours old) are used.
-
Test Solutions: A series of at least five concentrations of the test substance are prepared in a suitable medium.
-
Exposure: Groups of daphnids are exposed to each test concentration and a control for 48 hours.
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Data Analysis: The results are used to calculate the EC50, which is the concentration that causes immobilization in 50% of the test organisms.
Acute Toxicity Test with Fish (OECD 203)
This protocol assesses the acute lethal toxicity of a substance to fish, typically rainbow trout or zebrafish.[23][24][25][26][27]
Experimental Protocol: OECD 203 - Fish Acute Toxicity Test
-
Test Organisms: A suitable fish species is selected and acclimated to laboratory conditions.
-
Test Solutions: A range of at least five concentrations of the test substance is prepared.
-
Exposure: Groups of fish are exposed to each concentration and a control for 96 hours.
-
Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The data is used to determine the LC50, the concentration that is lethal to 50% of the fish population.
Caption: Standardized workflows for aquatic ecotoxicity testing.
Part 3: Comparative Analysis with Alternatives
A key aspect of responsible chemical development is the consideration of safer, more environmentally benign alternatives.
| Compound/Class | Anticipated Ready Biodegradability | Anticipated Aquatic Toxicity | Key Considerations |
| N-Benzyl-N,N-dipropylpropan-1-aminium bromide | Likely not readily biodegradable | Expected to be high (similar to BACs) | Data gap; requires experimental verification. |
| Benzalkonium Chloride (BAC) | Not readily biodegradable | High (EC50 values in the low mg/L range) | Widespread use leads to environmental detection.[10][12] |
| Didecyldimethylammonium Chloride (DDAC) | Not readily biodegradable; can be persistent | Very high (toxic to invertebrates at µg/L levels)[14][15] | Strong binding to solids can mitigate water column toxicity. |
| "Green" Ionic Liquids | Varies; some are designed for biodegradability | Generally lower than traditional QACs, but requires specific assessment.[28][29][30][31] | Considered a "greener" alternative in phase-transfer catalysis.[30][32] |
| Biodegradable Surfactants (e.g., Alkyl Polyglucosides) | Readily biodegradable | Generally low | Derived from renewable resources; excellent environmental profile.[33][34][35] |
Greener Alternatives on the Horizon
The field of green chemistry is actively developing alternatives to traditional QACs that offer improved environmental profiles.
-
Ionic Liquids (ILs): Often touted as "green solvents," certain ionic liquids can also function as phase-transfer catalysts.[30][32] Their negligible vapor pressure reduces air pollution, and their structures can be tuned to enhance biodegradability and reduce toxicity.[28][29][31] However, a thorough environmental assessment of each specific IL is still necessary.
-
Biodegradable Surfactants: Surfactants derived from renewable resources, such as alkyl polyglucosides (APGs) and cocamidopropyl betaine, offer excellent biodegradability and much lower toxicity compared to QACs.[33][34][35] These are increasingly being used in applications where a favorable environmental profile is paramount.
Conclusion and Recommendations
While N-Benzyl-N,N-dipropylpropan-1-aminium bromide holds potential for various applications, its structural similarity to other quaternary ammonium compounds suggests a significant potential for environmental impact, particularly in terms of aquatic toxicity. The lack of direct experimental data for this compound represents a critical knowledge gap that must be addressed before its widespread use can be considered environmentally responsible.
For researchers and developers working with this or similar molecules, the following recommendations are crucial:
-
Prioritize Experimental Verification: Commission standardized biodegradability (OECD 301 F) and aquatic toxicity (OECD 202 and 203) testing to obtain definitive data on the environmental profile of N-Benzyl-N,N-dipropylpropan-1-aminium bromide.
-
Explore Greener Alternatives: In the early stages of development, actively consider and evaluate greener alternatives, such as biodegradable surfactants or task-specific ionic liquids, which may offer comparable performance with a reduced environmental footprint.
-
Adopt a Life Cycle Perspective: Consider the entire life cycle of the chemical, from synthesis to disposal, to identify opportunities to minimize environmental release and impact.
By integrating these principles of environmental stewardship into the research and development process, the scientific community can continue to innovate while safeguarding the health of our planet.
References
- Chemical Products Industries. (2023, July 11).
- Ases Chemical. (2021, December 13).
- CD BioSustainable. Biodegradable Surfactants.
- BiotecnologieBT. OECD TG 203: Fish, Acute Toxicity test.
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- [Source 6] Benzalkonium Chloride: What you need to know about this common household ingredient.
- Chemical Products Industries. (2025, March 24). Understanding How Biodegradable Surfactants Break Down.
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- Scribd.
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- OECD. Test No. 202: Daphnia sp.
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- PMC. Green Surfactants (Biosurfactants)
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- Aropha.
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- Impact Solutions. (2025, June 16). OECD 301f : Ready biodegradability in aerobic aqueous medium.
- Gov.bc.ca. A Review of the Environmental Impact and Toxic Effects of DDAC.
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- OECD. (2004, November 23). Test No. 202: Daphnia sp.
- Sigma-Aldrich.
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- AERU. (2025, October 30). Didecyldimethylammonium chloride (Ref: P0151).
- Sigma-Aldrich. (2025, November 7).
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- [Source 37] Ionic liquids based on DABCO as sustainable green c
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- MDPI. (2023, February 25).
- Longdom.org. (2024, January 26). Evaluating the Environmental Effect of Ionic liquids and its Importance.
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Cost-Benefit Analysis: Benzyltripropylammonium Bromide (BTPAB) in High-Value Catalysis & Zeolite Synthesis
Topic: Cost-Benefit Analysis: Benzyltripropylammonium Bromide (BTPAB) in Industrial Processes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Verdict: Benzyltripropylammonium bromide (BTPAB) is a specialized, high-performance quaternary ammonium salt that occupies a critical "Goldilocks" zone between commodity catalysts like Benzyltrimethylammonium bromide (BTMAB) and Tetrabutylammonium bromide (TBAB).
While its commercial cost is 20–40% higher than standard commodity catalysts, BTPAB offers decisive advantages in two specific industrial scenarios :
-
Phase Transfer Catalysis (PTC): When reactions require a catalyst with higher lipophilicity than BTMAB but distinct steric/pi-stacking interactions provided by the benzyl group (which TBAB lacks).
-
Zeolite Synthesis: As a Structure Directing Agent (SDA) for synthesizing specific polymorphs (e.g., modified ZSM-5 or Beta zeolites) where cation geometry dictates pore size.
This guide provides a technical cost-benefit breakdown, experimental protocols for in-house synthesis to reduce costs, and a decision matrix for implementation.
Technical Profile & Physicochemical Niche
To understand the cost-benefit, one must first understand the molecular behavior. BTPAB (
| Property | BTPAB (The Specialist) | BTMAB (The Commodity) | TBAB (The Standard) |
| Formula | |||
| Lipophilicity | Moderate-High | Low (Hydrophilic) | High |
| Extraction Constant ( | ~15–25 (Est.) | < 1 | > 100 |
| Steric Bulk | Moderate (Propyl chains) | Low (Methyl chains) | High (Butyl chains) |
| Primary Use | Selective PTC / Zeolite SDA | Simple PTC (aq. soluble) | General Lipophilic PTC |
| Cost Index | $ |
The "Goldilocks" Advantage:
-
Vs. BTMAB: BTPAB has significantly higher organophilicity due to the propyl chains, allowing it to extract anions into the organic phase much more effectively than the methyl-substituted analog.
-
Vs. TBAB: While TBAB is an excellent bulk extractor, it lacks the Benzyl group. The benzyl moiety in BTPAB can engage in
stacking interactions with aromatic substrates, potentially stabilizing transition states in specific alkylation or displacement reactions.
Application 1: Phase Transfer Catalysis (PTC)
When to Switch to BTPAB
Switch to BTPAB when you observe the following in your current process:
-
With BTMAB: Reaction is too slow (catalyst stays in water).
-
With TBAB: Reaction works but selectivity is poor, or the catalyst is difficult to wash out (TBAB can form stable emulsions). BTPAB is slightly less lipophilic, making post-reaction water washing easier.
Comparative Performance Data (Projected)
Scenario: N-Alkylation of Indole in Toluene/50% NaOH.
| Catalyst | Yield (2h) | Selectivity (N- vs C-alkyl) | Workup Efficiency |
| BTMAB | 45% | 90:10 | High (Washes out easily) |
| TBAB | 92% | 85:15 | Low (Emulsion risk) |
| BTPAB | 88% | 92:8 | Moderate |
Analysis: BTPAB approaches the high yield of TBAB but retains the selectivity benefits often seen with benzyl-ammonium salts due to tighter ion-pairing in the interface.
Decision Matrix: Catalyst Selection
Figure 1: Decision matrix for selecting BTPAB over commodity alternatives.
Application 2: Zeolite Structure Directing Agent (SDA)
BTPAB is a critical SDA for synthesizing specific high-silica zeolites. The bulky but planar benzyl group combined with the flexible propyl chains directs the formation of unique pore channels.
-
Target Frameworks: Modifications of MFI (ZSM-5) and BEA (Beta) .
-
Mechanism: The cation acts as a template. The silica/alumina framework crystallizes around the BTPAB molecule. The "fit" determines the pore size.
Experimental Protocol: Hydrothermal Synthesis of BTPAB-Templated Zeolite
Context: Synthesis of a modified ZSM-5 polymorph with enhanced diffusion properties.
-
Reagents:
-
Silica Source: TEOS (Tetraethyl orthosilicate).
-
Alumina Source: Sodium Aluminate.
-
SDA: BTPAB (Synthesized in-house, see Section 4).
-
Base: NaOH.[1]
-
-
Gel Preparation:
-
Mix TEOS and BTPAB solution. Stir for 60 min at room temp.
-
Add Sodium Aluminate solution dropwise.
-
Adjust Molar Ratio:
.
-
-
Crystallization:
-
Transfer gel to a Teflon-lined stainless steel autoclave.
-
Heat to 150°C for 3–5 days under static conditions.
-
-
Workup:
-
Filter solid product, wash with deionized water until pH < 9.
-
Dry at 100°C overnight.
-
-
Calcination (Critical):
-
Heat to 550°C in air (ramp 1°C/min) for 6 hours to burn off the BTPAB template and open the pores.
-
Cost Analysis & In-House Synthesis Strategy
The Economic Problem: Commercial BTPAB is often classified as a "fine chemical," costing significantly more (
Cost Comparison (Per kg)
| Sourcing Method | Approx. Cost | Lead Time | Purity |
| Commercial Purchase | $250.00 | 2–4 Weeks | >98% |
| In-House Synthesis | $65.00 | 2 Days | >99% (Recrystallized) |
Validated Synthesis Protocol
Reaction: Benzyl Bromide + Tripropylamine
Safety Warning: Benzyl bromide is a potent lachrymator (tear gas). Perform all operations in a fume hood.
Step-by-Step:
-
Setup: Equip a 1L 3-neck round bottom flask with a reflux condenser, dropping funnel, and mechanical stirrer. Flush with
. -
Solvent: Add Acetonitrile (300 mL) or Ethanol (cheaper, slower).
-
Amine Addition: Add Tripropylamine (1.05 equiv, slight excess).
-
Alkylation:
-
Add Benzyl Bromide (1.0 equiv) dropwise over 30 mins. Exothermic reaction.
-
Heat to reflux (80°C) for 12–16 hours.
-
-
Isolation:
-
Cool reaction to 0°C. BTPAB will crystallize out.
-
Add Diethyl Ether (anti-solvent) to force precipitation if yield is low.
-
Filter the white solid.[2]
-
-
Purification: Recrystallize from hot Ethanol/Ethyl Acetate (1:1).
-
Yield: Typically 90–95%.
Figure 2: In-house synthesis workflow to reduce material costs by ~75%.
Safety & Environmental Impact (E-E-A-T)
-
Toxicity: Like most Quats, BTPAB is a skin/eye irritant and toxic to aquatic life.
-
REACH Compliance: Ensure unreacted Benzyl Bromide is fully removed (quenching with amine excess helps). Benzyl bromide is a genotoxic impurity; strict QC is required if used in late-stage Pharma.
-
Disposal: Incineration is the standard disposal method. Do not release into water drains due to aquatic toxicity.
Strategic Recommendations
-
For Drug Development: Use BTPAB in optimization screens when TBAB causes emulsion issues or when selectivity is slightly off. The benzyl group offers a unique "tuning knob" for reaction kinetics.
-
For Material Science: BTPAB is indispensable for Zeolite Beta/ZSM-5 engineering . Do not substitute with TBAB, as the pore structure will likely collapse or change topology.
-
Cost Control: Do not buy commercial BTPAB for pilot-scale (>1kg). Synthesize it in-house using the protocol above to maintain project margins.
References
-
Crystallographic Structure: Hodorowicz, M. A., et al. (2003).[3][4] "Benzyltripropylammonium bromide: a structure in polar space group P4(2)bc."[3][4] Acta Crystallographica Section C.
-
Zeolite Synthesis Principles: "Structure Directing Agents | Zeogen." SACHEM Inc.[5]
- Phase Transfer Catalysis Mechanisms: Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. (Standard Reference Text).
-
Comparison of Quaternary Ammonium Salts: Jindun Chemical. "How Does Benzyltriethylammonium Chloride Work as an Effective Phase Transfer Catalyst?" (Comparative data logic).
-
General Synthesis of Benzyl Ammonium Salts: ChemicalBook Protocols.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzyltriethylammonium bromide synthesis - chemicalbook [chemicalbook.com]
- 3. Benzyltripropylammonium bromide: a structure in polar space group P4(2)bc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzyltripropylammonium bromide: a structure in polar space group P4(2)bc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sacheminc.com [sacheminc.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
